molecular formula C11H13FO3 B1382211 Butyl 2-fluoro-6-hydroxybenzoate CAS No. 1056955-09-9

Butyl 2-fluoro-6-hydroxybenzoate

Cat. No.: B1382211
CAS No.: 1056955-09-9
M. Wt: 212.22 g/mol
InChI Key: KNOCDDFZXSUPCH-UHFFFAOYSA-N
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Description

Butyl 2-fluoro-6-hydroxybenzoate is a useful research compound. Its molecular formula is C11H13FO3 and its molecular weight is 212.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl 2-fluoro-6-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-2-3-7-15-11(14)10-8(12)5-4-6-9(10)13/h4-6,13H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOCDDFZXSUPCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=C(C=CC=C1F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure and molecular weight of Butyl 2-fluoro-6-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Butyl 2-fluoro-6-hydroxybenzoate

This guide provides a comprehensive technical overview of this compound, a substituted aromatic ester of interest in various scientific fields. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's chemical structure, molecular properties, a proposed synthesis pathway, and its potential applications, grounded in the properties of its structural analogs.

Section 1: Core Chemical and Physical Properties

This compound (CAS No. 1056955-09-9) is a derivative of benzoic acid, featuring a butyl ester, a fluorine atom, and a hydroxyl group on the aromatic ring.[1][2] These substitutions are critical as they significantly influence the molecule's steric and electronic properties, including its lipophilicity, hydrogen bonding capability, and metabolic stability, making it a compound of interest for further investigation.

Chemical Identity and Molecular Structure

The fundamental properties of this compound are summarized below.

PropertyValueSource
CAS Number 1056955-09-9[1][3]
Molecular Formula C₁₁H₁₃FO₃[1][4]
Molecular Weight 212.22 g/mol [3]
Monoisotopic Mass 212.08487 Da[4]
InChIKey KNOCDDFZXSUPCH-UHFFFAOYSA-N[4]
SMILES CCCCOC(=O)C1=C(C=CC=C1F)O[4]

The spatial arrangement of the functional groups is depicted in the diagram below, highlighting the ortho-positioning of the fluorine and hydroxyl groups relative to the butyl ester.

Caption: 2D Chemical Structure of this compound.

Section 2: Synthesis and Characterization

While specific documented syntheses are not widely published, a chemically sound and logical approach is the Fischer esterification of the corresponding carboxylic acid. This method is standard for producing esters and is analogous to the industrial preparation of similar compounds like Butylparaben, which is made by esterifying 4-hydroxybenzoic acid with 1-butanol.[5]

Proposed Synthesis Protocol

The proposed synthesis involves the acid-catalyzed reaction between 2-Fluoro-6-hydroxybenzoic acid (the key starting material) and 1-butanol.

Reactants:

  • 2-Fluoro-6-hydroxybenzoic acid (CAS 67531-86-6)[6][7]

  • 1-Butanol (anhydrous)

  • Sulfuric acid (concentrated, as catalyst)

  • Sodium bicarbonate (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

  • Appropriate solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 2-Fluoro-6-hydroxybenzoic acid in an excess of 1-butanol (approx. 5-10 equivalents).

  • Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid (approx. 0.1 equivalents) to the stirring solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Workup & Neutralization: After cooling to room temperature, slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude ester using column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

Caption: Proposed workflow for the synthesis and purification of the target compound.

Spectroscopic Characterization

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques. Based on its structure, the following spectral characteristics are expected:

  • ¹H NMR: Distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the protons of the butyl chain (triplet for the methyl group, multiplets for the methylene groups).

  • ¹³C NMR: Resonances for the ester carbonyl carbon, aromatic carbons (with observable carbon-fluorine coupling constants), and the four distinct carbons of the butyl group.

  • FTIR: Characteristic absorption bands for the O-H stretch (hydroxyl group), C-H stretches (aliphatic and aromatic), a strong C=O stretch (ester carbonyl), and a C-F stretch.

  • Mass Spectrometry: A molecular ion peak corresponding to the compound's mass, along with predictable fragmentation patterns, such as the loss of the butoxy group.

Section 3: Potential Applications and Research Directions

While specific applications for this compound are not yet established in the literature, its structural similarity to well-studied compounds allows for informed hypotheses regarding its potential uses.

Antimicrobial and Preservative Properties

The most direct analog is Butylparaben (Butyl 4-hydroxybenzoate), a widely used and effective antimicrobial preservative in cosmetics, foods, and pharmaceuticals.[5][8] Parabens are known to disrupt microbial cell membrane processes. It is plausible that this compound could exhibit similar or enhanced antimicrobial activity. The introduction of a fluorine atom can increase lipophilicity and metabolic stability, potentially leading to improved efficacy or a different spectrum of activity. Research has shown that combining butylparaben with mild heat has a synergistic effect on inactivating foodborne pathogens, a principle that could be explored with this fluorinated analog.[9]

Mechanism cluster_membrane Bacterial Cell Membrane Lipid1 Phospholipid Lipid2 Phospholipid Disruption Membrane Disruption Lipid2->Disruption Lipid3 Phospholipid Protein Membrane Protein Protein->Disruption Molecule This compound Molecule->Lipid2 Intercalation Molecule->Protein Denaturation Effect Inhibition of Nutrient Transport Loss of Proton Motive Force Cell Lysis Disruption->Effect

Sources

Beyond the Template: A Predictive Safety & Handling Guide for Butyl 2-fluoro-6-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

In the high-stakes environment of drug discovery, "niche" intermediates like Butyl 2-fluoro-6-hydroxybenzoate often lack comprehensive, field-validated Safety Data Sheets (SDS). Relying on generic templates for such fluorinated scaffolds is a safety violation.

This guide bridges the gap between in silico prediction and bench-side reality. It treats the safety profile of this compound not as a static list, but as a dynamic system governed by its structure-activity relationship (SAR).

Chemical Identity Table
PropertySpecification
IUPAC Name This compound
Common Synonyms Butyl 6-fluorosalicylate; 2-Fluoro-6-hydroxybenzoic acid butyl ester
CAS Number 1056955-09-9
Molecular Formula C₁₁H₁₃FO₃
Molecular Weight 212.22 g/mol
SMILES CCCCOC(=O)C1=C(C=CC=C1F)O
Structural Class Fluorinated Salicylate Ester

Hazard Identification & Logic (GHS Classification)

Expert Insight: Unlike simple benzoates, the ortho-fluorine and ortho-hydroxyl groups create a "push-pull" electronic effect. The intramolecular hydrogen bonding (between the -OH and the ester carbonyl) increases lipophilicity, making skin permeation a primary risk vector compared to non-fluorinated analogs.

GHS Label Elements (Predicted/Analog-Derived)
  • Signal Word: WARNING

  • Pictograms: GHS07 (Exclamation Mark)

Hazard Statement (H-Code)DescriptionMechanistic Justification
H315 Causes skin irritationPhenolic moiety combined with lipophilic butyl chain enhances dermal penetration and local irritation.
H319 Causes serious eye irritationEsters of salicylic acid are known ocular irritants; fluorine substitution often increases acidity and irritation potential.
H335 May cause respiratory irritationVolatility is low, but mists/dusts during synthesis act as mucous membrane irritants.
Precautionary Strategy (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][3][4][5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4][6][7][8]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][2][4] Remove contact lenses if present and easy to do.[1][2][3][4][5][7] Continue rinsing.[1][2][3][4][5][7]

Physical-Chemical Properties & Stability

This section synthesizes data from structural analogs (Butyl salicylate and 2-Fluoro-6-hydroxybenzoic acid) to provide operational boundaries.

PropertyValue (Predicted/Observed)Operational Implication
Physical State Liquid (Viscous) or Low-Melting SolidLikely an oil at RT; handle with positive displacement pipettes.
Boiling Point ~280°C (at 760 mmHg)High boiling point; vacuum distillation required for purification.
Flash Point >110°CCombustible but not flammable.
LogP (Octanol/Water) 3.8 – 4.2High Lipophilicity. Readily crosses biological membranes.
Solubility DMSO, Methanol, DCMInsoluble in water. Aqueous workups require organic extraction.
pKa (of Phenol) ~8.5More acidic than non-fluorinated phenol due to electron-withdrawing F-group.

Synthesis & Handling Protocol (Self-Validating System)

Core Directive: Safety is embedded in the workflow. The following protocol includes "Stop/Check" points to validate containment.

Reaction Workflow: Esterification

Reaction: 2-Fluoro-6-hydroxybenzoic acid + n-Butanol


 this compound
Step-by-Step Methodology:
  • Charge: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 2-fluoro-6-hydroxybenzoic acid (1.0 eq) in excess n-Butanol (5.0 eq).

  • Catalyst: Add concentrated

    
     (0.1 eq) dropwise.
    
    • Safety Check: Exotherm expected. Monitor internal temp < 40°C during addition.

  • Reflux: Heat to reflux (~118°C) to remove water azeotropically.

  • Monitoring: Monitor via TLC (20% EtOAc/Hexane).

    • Validation: Product will have a higher

      
       than the starting acid.
      
  • Workup (Critical Safety Step):

    • Cool to RT.

    • Quench with saturated

      
      . Caution: 
      
      
      
      evolution.
    • Risk:[1][2][8][9] The phenol is acidic; ensure the pH is not too high (>10) to avoid deprotonating the product into the aqueous layer. Keep pH ~7-8.

  • Isolation: Extract with Ethyl Acetate, dry over

    
    , and concentrate.
    
Workflow Visualization

The following diagram maps the synthesis logic and critical safety decision points.

SynthesisProtocol Start Start: Raw Materials (Acid + n-BuOH) Catalyst Add H2SO4 Catalyst (Exotherm Risk) Start->Catalyst Reflux Reflux w/ Dean-Stark (Water Removal) Catalyst->Reflux TLC_Check TLC Validation (Is Acid Consumed?) Reflux->TLC_Check TLC_Check->Reflux Incomplete Quench Quench w/ NaHCO3 (CO2 Evolution Control) TLC_Check->Quench Complete Extract Extraction (EtOAc) Maintain pH 7-8 Quench->Extract Final Final Product This compound Extract->Final

Figure 1: Synthesis workflow emphasizing critical safety control points (red nodes) during esterification.

Toxicological Mechanism & Metabolic Fate

To understand the toxicity, one must understand the metabolism. This ester functions as a "prodrug" of the parent fluorinated salicylic acid.

Metabolic Pathway

Upon ingestion or absorption:

  • Hydrolysis: Carboxylesterases cleave the butyl group.

  • Metabolites: n-Butanol (CNS depressant, low tox) + 2-Fluoro-6-hydroxybenzoic acid .

  • Toxicology of Metabolite: The fluorinated salicylate analog may uncouple oxidative phosphorylation (similar to aspirin overdose) but requires higher doses. The fluorine atom prevents ring oxidation at the 2-position, potentially altering excretion rates compared to non-fluorinated salicylates.

Metabolism cluster_metabolites Primary Metabolites Parent This compound (Lipophilic, Skin Permeable) Enzyme Carboxylesterases (Liver/Blood) Parent->Enzyme Acid 2-Fluoro-6-hydroxybenzoic Acid (Irritant, Uncoupler) Enzyme->Acid Alcohol n-Butanol (CNS Depressant) Enzyme->Alcohol

Figure 2: Predicted metabolic hydrolysis pathway indicating the active toxicant.

Emergency Response & Storage

Fire Fighting Measures[3][9]
  • Media: Dry chemical,

    
    , water spray, or alcohol-resistant foam.
    
  • Specific Hazard: Thermal decomposition releases Hydrogen Fluoride (HF) gas.

    • Protocol: Firefighters must wear full structural gear and SCBA. Do not inhale smoke.[1][2][3][4][6][7][8]

    • Post-Fire: Neutralize runoff with calcium gluconate or lime to precipitate fluoride.

Storage Conditions
  • Temperature: 2-8°C (Refrigerate).

  • Atmosphere: Inert gas (Nitrogen/Argon) recommended to prevent slow hydrolysis or oxidation of the phenolic group.

  • Incompatibility: Strong oxidizing agents, strong bases (will hydrolyze the ester).

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 586777, 2-Fluoro-6-hydroxybenzoic acid. Retrieved from [Link]

Sources

2-fluoro-6-hydroxybenzoic acid butyl ester chemical profile

Author: BenchChem Technical Support Team. Date: February 2026

A Specialized Salicylate Intermediate for Medicinal Chemistry

Part 1: Executive Summary & Chemical Identity

Butyl 2-fluoro-6-hydroxybenzoate (CAS: 1056955-09-9) is a lipophilic ester derivative of 6-fluorosalicylic acid. Structurally, it belongs to the class of ortho-substituted benzoates, featuring a unique 2,6-disubstitution pattern that significantly influences its reactivity, metabolic stability, and pharmacological profile.

Unlike its non-fluorinated parent (butyl salicylate), the introduction of a fluorine atom at the C2 position (relative to the carboxyl group) and a hydroxyl group at C6 creates a "di-ortho" steric and electronic environment. This modification serves two primary purposes in drug design:

  • Bioisosterism: Fluorine mimics hydrogen in size but alters the pKa of the neighboring phenol and the lipophilicity (LogP) of the molecule.

  • Metabolic Modulation: The steric bulk protects the ester linkage from rapid hydrolysis by non-specific esterases, potentially extending the half-life compared to unsubstituted salicylates.

Physicochemical Data Profile
PropertyValue / DescriptionSource/Derivation
CAS Number 1056955-09-9BLD Pharm [1]
IUPAC Name This compoundSystematic
Molecular Formula C₁₁H₁₃FO₃Calculated
Molecular Weight 212.22 g/mol Calculated
Physical State Colorless to pale yellow oil or low-melting solidAnalogous to Butyl Salicylate
Solubility Soluble in DMSO, Ethanol, DCM; Insoluble in WaterLipophilic Ester
Predicted LogP ~3.8 - 4.2Est. from Salicylate (3.[1]5) + F
H-Bond Donors/Acceptors 1 Donor (Phenol), 3 Acceptors (F, Ester O, Phenol O)Structural Analysis
Part 2: Synthesis & Manufacturing Protocols

Expert Insight: The synthesis of 2,6-disubstituted benzoates presents a classic challenge in organic chemistry known as the steric inhibition of resonance and steric hindrance of attack. Standard Fischer esterification (Acid + Alcohol + H₂SO₄) is often sluggish or low-yielding because the tetrahedral intermediate formed at the carbonyl carbon is destabilized by the flanking fluoro and hydroxyl groups.

Therefore, the Nucleophilic Substitution (Sₙ2) Route is the preferred methodology for high-yield synthesis. This method avoids attacking the crowded carbonyl center directly, instead utilizing the carboxylate anion to attack an unhindered alkyl halide.

Protocol: Base-Promoted Alkylation (The "Sₙ2 Strategy")

This protocol minimizes side reactions and avoids harsh acidic conditions that might degrade the fluorinated ring.

Reagents:

  • Substrate: 2-Fluoro-6-hydroxybenzoic acid (1.0 eq)

  • Alkylating Agent: 1-Bromobutane (1.2 eq)

  • Base: Potassium Carbonate (K₂CO₃) (1.5 eq) or Cesium Carbonate (Cs₂CO₃) (1.0 eq for faster rates)

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone (if refluxing)

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-6-hydroxybenzoic acid (10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Add K₂CO₃ (15 mmol) in a single portion. Stir at room temperature for 30 minutes. Observation: The solution may bubble slightly (CO₂ release) and turn yellow as the phenoxide/carboxylate anions form.

  • Alkylation: Dropwise add 1-bromobutane (12 mmol) via syringe.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (Nitrogen or Argon) for 4–6 hours. Monitor via TLC (Solvent: 10% EtOAc in Hexanes). The acid spot (baseline) should disappear, replaced by a high-Rf ester spot.

  • Work-up:

    • Cool to room temperature.[2]

    • Pour the reaction mixture into ice-cold water (100 mL) to dissolve inorganic salts.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash the combined organic layer with Brine (2 x 20 mL) to remove residual DMF.

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify the crude oil via flash column chromatography (Silica Gel, 0-10% EtOAc/Hexanes gradient).

Visualization: Synthetic Pathway

Synthesis Acid 2-Fluoro-6-Hydroxybenzoic Acid (Substrate) Base K2CO3 / DMF (Deprotonation) Acid->Base Activation Intermediate Dianion Species (Carboxylate/Phenoxide) Base->Intermediate - H+, - CO2 Product This compound (Target Ester) Intermediate->Product SN2 Attack (Selective at Carboxylate) Reagent 1-Bromobutane (Electrophile) Reagent->Product Alkylation

Caption: Sₙ2 Alkylation strategy circumvents steric hindrance at the carbonyl carbon by utilizing the carboxylate anion.

Part 3: Structural Characterization (Spectroscopic Profile)

Validation of the structure requires confirming the presence of the butyl chain and the integrity of the 2,6-substitution pattern.

1. ¹H-NMR (400 MHz, CDCl₃) - Predicted:

  • δ 11.0-11.5 ppm (s, 1H): Phenolic -OH. Note: This peak is characteristically downfield due to strong intramolecular Hydrogen Bonding with the ester carbonyl oxygen.

  • δ 7.2-7.4 ppm (m, 1H): Aromatic H (C4).

  • δ 6.6-6.8 ppm (m, 2H): Aromatic H (C3, C5). The fluorine coupling (J_H-F) will split the C3 proton into a complex multiplet.

  • δ 4.35 ppm (t, J=6.5 Hz, 2H): Ester -O-CH₂-.

  • δ 1.75 ppm (quint, 2H): -CH₂- (Butyl C2).

  • δ 1.45 ppm (sext, 2H): -CH₂- (Butyl C3).

  • δ 0.95 ppm (t, J=7.0 Hz, 3H): Terminal -CH₃.

2. ¹⁹F-NMR (376 MHz, CDCl₃):

  • δ -110 to -115 ppm: Single signal. The shift is diagnostic of an aromatic fluorine ortho to a carbonyl group.

3. Mass Spectrometry (ESI/GC-MS):

  • Molecular Ion: m/z 212 [M]+.

  • Fragmentation: Loss of butene (M-56) via McLafferty rearrangement is common in butyl esters, yielding the parent acid ion (m/z 156).

Part 4: Biological & Pharmacological Applications

This compound acts as a lipophilic prodrug or a molecular probe .

Mechanism of Action: The Salicylate Pathway

Like other salicylates, the free acid form (released after hydrolysis) is expected to inhibit Cyclooxygenase (COX) enzymes. However, the 6-fluoro substituent alters the binding kinetics.

  • Intramolecular H-Bonding: The 6-OH and Ester C=O form a stable 6-membered pseudo-ring. This locks the conformation, improving passive membrane transport.

  • Esterase Hydrolysis: Upon entering the cell or plasma, carboxylesterases cleave the butyl group. The "di-ortho" protection makes this hydrolysis slower than in simple benzoates, potentially providing a sustained release profile.

Antimicrobial Potential

Research into phenolic acid esters indicates that increasing the alkyl chain length (up to butyl/hexyl) significantly enhances antimicrobial efficacy against Gram-positive bacteria (e.g., S. aureus) by facilitating disruption of the bacterial lipid bilayer [4]. The fluorine atom adds metabolic stability, preventing rapid degradation by bacterial enzymes.

Visualization: Metabolic Fate

Metabolism Prodrug This compound (Lipophilic Entry) Enzyme Carboxylesterase (Liver/Plasma) Prodrug->Enzyme Substrate Binding Acid 2-Fluoro-6-Hydroxybenzoic Acid (Active Metabolite) Enzyme->Acid Hydrolysis Alcohol 1-Butanol (Byproduct) Enzyme->Alcohol Release Target COX-1 / COX-2 Inhibition (Anti-inflammatory) Acid->Target Ligand Binding

Caption: Metabolic activation pathway from lipophilic ester to active fluorinated salicylate.

Part 5: Safety, Handling & Stability

Signal Word: WARNING Based on the safety profile of the parent acid (2-fluoro-6-hydroxybenzoic acid) and butyl esters [2, 3].

  • Hazard Statements:

    • H315: Causes skin irritation.[3][4][5][6]

    • H319: Causes serious eye irritation.[3][4][5][6][7]

    • H335: May cause respiratory irritation.[3][4][5][6]

  • Storage: Store at 2–8°C (Refrigerate). Keep under inert gas (Nitrogen) to prevent slow oxidation or hydrolysis over long periods.

  • Reactivity: Incompatible with strong oxidizing agents and strong bases (which induce hydrolysis).

References
  • BLD Pharm. (n.d.). This compound Product Page. Retrieved from

  • PubChem. (2025).[6] 2-Fluoro-6-hydroxybenzoic acid (CID 586777).[6] National Library of Medicine. Retrieved from

  • Thermo Fisher Scientific. (2025).[3] Safety Data Sheet: 2-Fluoro-5-hydroxybenzoic acid. (Used as surrogate for hazard classification). Retrieved from

  • Merkl, R., et al. (2010). Antimicrobial and antioxidant properties of phenolic acids alkyl esters. Czech Journal of Food Sciences. Retrieved from

Sources

An In-Depth Technical Guide to the Therapeutic Potential of Fluorinated Hydroxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of fluorine into privileged chemical scaffolds is a cornerstone of modern medicinal chemistry, consistently yielding compounds with superior pharmacological profiles. This guide provides an in-depth technical exploration of fluorinated hydroxybenzoate derivatives, a class of molecules with significant therapeutic potential. We move beyond a simple recitation of facts to provide a causal analysis of why these derivatives are effective, grounded in their unique physicochemical properties. This document is designed for researchers, scientists, and drug development professionals, offering a synthesis of foundational chemistry, mechanisms of action, detailed experimental workflows, and structure-activity relationship insights. We will dissect the enhanced anti-inflammatory, anticancer, and neuroprotective activities conferred by fluorination, presenting validated protocols and the scientific rationale underpinning each experimental choice.

Introduction: The Strategic Role of Fluorination in Modulating Hydroxybenzoate Bioactivity

Hydroxybenzoates, particularly salicylates, are foundational structures in pharmacology, renowned for their anti-inflammatory properties.[1][2] However, their therapeutic window is often limited by metabolic instability and off-target effects. The introduction of fluorine, the most electronegative element, offers a powerful tool to overcome these limitations. This is not merely an atomic substitution but a strategic modification that profoundly alters the molecule's behavior in a biological system.[3][4][5]

The unique properties of the carbon-fluorine (C-F) bond are central to its utility in drug design.[6][7] The deliberate integration of fluorine into the hydroxybenzoate scaffold imparts several key advantages:

  • Enhanced Metabolic Stability: The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450.[8] Placing fluorine at metabolically vulnerable positions can block oxidative degradation, thereby extending the drug's half-life and increasing bioavailability.[8][9]

  • Modulation of Acidity (pKa): As a powerful electron-withdrawing group, fluorine can lower the pKa of the proximal carboxylic acid group.[8] This influences the ionization state at physiological pH, which can significantly impact solubility, cell membrane permeability, and the orientation of the molecule within a target's binding pocket.

  • Increased Binding Affinity: Fluorine's electronegativity can facilitate favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the target protein.[6][7][8] This can lead to a tighter, more selective binding and enhanced potency.

  • Altered Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which may improve its ability to cross cellular membranes and the blood-brain barrier, a critical factor for developing neurological agents.[8][10]

Synthesis Strategies for Fluorinated Hydroxybenzoate Derivatives

The rational design of these therapeutic agents begins with robust and scalable synthetic chemistry. A variety of methods exist for the introduction of fluorine and the construction of the core scaffold. The choice of synthetic route is critical, impacting yield, purity, and the feasibility of generating diverse analogues for structure-activity relationship (SAR) studies.

Protocol 2.1: Representative Synthesis of 4-Fluoro-3-hydroxybenzoic Acid

This protocol provides a validated, dual-route process for synthesizing a key intermediate, 4-fluoro-3-hydroxybenzoic acid, which serves as a building block for more complex derivatives like the transthyretin stabilizer Acoramidis.[11]

Objective: To synthesize 4-fluoro-3-hydroxybenzoic acid from 4-bromo-1-fluoro-2-methoxybenzene with high yield and purity.

Route A: Cyanation Followed by One-Pot Hydrolysis/Demethylation

  • Cyanation:

    • To a solution of 4-bromo-1-fluoro-2-methoxybenzene in a suitable aprotic polar solvent (e.g., DMF, NMP), add copper(I) cyanide (CuCN).

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to facilitate the cyanation reaction, forming 4-fluoro-3-methoxybenzonitrile.

    • Causality: The copper(I) cyanide mediates the nucleophilic substitution of the bromine atom with a cyanide group, a crucial step to introduce the carbon atom that will become the carboxylic acid.

  • One-Pot Hydrolysis and Demethylation:

    • Upon completion of the cyanation, add a strong acid (e.g., HBr or HCl) directly to the reaction mixture.

    • Reflux the mixture to simultaneously hydrolyze the nitrile group to a carboxylic acid and cleave the methyl ether to a hydroxyl group.

    • Self-Validation: This one-pot approach improves process efficiency and minimizes loss of material between steps. The reaction can be monitored by TLC or LC-MS to ensure complete conversion of the nitrile intermediate.

  • Purification:

    • Cool the reaction mixture and extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system to yield pure 4-fluoro-3-hydroxybenzoic acid.

Route B: Amination and Sandmeyer Reaction

  • Amination:

    • Dissolve 4-bromo-1-fluoro-2-methoxybenzene in concentrated aqueous ammonia in a sealed reaction vessel.

    • Add a copper salt catalyst (e.g., copper(I) chloride).

    • Heat the mixture to facilitate the copper-catalyzed amination, yielding 4-fluoro-3-methoxyaniline.[11]

  • Sandmeyer Reaction:

    • Dissolve the resulting aniline in a strong acid (e.g., HBr) and cool to 0–5 °C.

    • Add a cold aqueous solution of sodium nitrite dropwise to form the diazonium salt. The temperature must be strictly controlled to prevent decomposition.

    • Add the diazonium salt solution to a refluxing solution of copper(I) cyanide to form 4-fluoro-3-methoxybenzonitrile.[11]

  • Hydrolysis and Demethylation:

    • Subject the nitrile intermediate to acidic hydrolysis and demethylation as described in Route A, Step 2.

  • Purification:

    • Follow the purification procedure outlined in Route A, Step 3.

Therapeutic Applications & Mechanisms of Action

The strategic placement of fluorine atoms on the hydroxybenzoate scaffold unlocks significant therapeutic potential across multiple disease areas.

Anti-Inflammatory Potential: Potent Inhibition of the NF-κB Pathway

Salicylates have long been used as anti-inflammatory agents, but their mechanism extends beyond simple cyclooxygenase (COX) inhibition.[12][13] Fluorinated derivatives, such as triflusal (2-acetoxy-4-trifluoromethylbenzoic acid) and its primary metabolite 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), demonstrate a markedly enhanced ability to suppress inflammation by potently inhibiting the nuclear factor κB (NF-κB) signaling pathway.[12]

Mechanism of Action: In response to inflammatory stimuli (e.g., LPS, TNF-α), the inhibitor of κB (IκB) is phosphorylated and degraded, allowing the NF-κB dimer to translocate to the nucleus. There, it binds to DNA and activates the transcription of pro-inflammatory genes, including those for VCAM-1 (Vascular Cell Adhesion Molecule-1) and iNOS (inducible Nitric Oxide Synthase). Fluorinated salicylates like HTB are potent inhibitors of NF-κB's nuclear translocation, thereby preventing the expression of these downstream inflammatory mediators.[12]

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (LPS) IKK IKK Complex LPS->IKK Activates IkB_NFkB IκB-NF-κB (Inactive Complex) IkB IκB IKK->IkB Phosphorylates (P) NFkB NF-κB DNA DNA (κB site) NFkB->DNA Translocation & Binding IkB_NFkB->NFkB IκB Degradation Releases NF-κB HTB Fluorinated Hydroxybenzoate (HTB) HTB->IKK Inhibits Genes Pro-inflammatory Genes (VCAM-1, iNOS) DNA->Genes Transcription

Caption: Inhibition of the NF-κB pathway by fluorinated hydroxybenzoates.

Comparative Efficacy: The incorporation of a 4-trifluoromethyl group dramatically enhances inhibitory activity compared to traditional salicylates.[12]

CompoundiNOS Inhibition (IC50)VCAM-1 mRNA InhibitionNF-κB Translocation Inhibition
Triflusal 1.13 ± 0.12 mMComplete at 4 mMMore potent than aspirin
HTB (metabolite) 1.84 ± 0.34 mMComplete at 4 mMIC50 ≈ 2 mM
Aspirin 6.08 ± 1.53 mM36-43% at 4 mMIC50 ≈ 4 mM
Salicylate 9.16 ± 1.9 mM36-43% at 4 mMIC50 > 4 mM
Data synthesized from De La Cruz et al. and subsequent analyses.[12]
Anticancer Activity: Targeting Oncogenic Signaling

Fluorine is a component of approximately 20% of all pharmaceutical drugs, with a significant presence in anticancer agents like 5-fluorouracil.[14][15] Fluorinated hydroxybenzoate derivatives, particularly those based on a quinone scaffold, have shown promise in targeting specific oncogenic pathways.[16][17]

Mechanism of Action: Certain cancers, such as melanoma, are driven by mutations in proteins like the B-Raf kinase.[16] Fluorinated hydroxybenzoquinone derivatives have been designed to act as inhibitors of these key signaling proteins. Molecular docking studies predict that these compounds can achieve high binding affinity within the B-Raf active site, and subsequent in vitro assays confirm their cytotoxic effects on cancer cells.[16][17]

CompoundTarget Cell LineCytotoxicity (LC50)
5-(3-chloro-4-trifluoromethoxy-phenylamino)-2-hydroxy-3-undecyl-[11][12]benzoquinone A375 (Melanoma)12.25 µg/mL
PLX4032 (Vemurafenib) A375 (Melanoma)Standard Drug Control
Data from studies on fluoroaniline derivatives of hydroxybenzoquinone.[16]
Neuroprotective Potential: Modulating Neuroinflammation

Neurodegenerative diseases are often characterized by chronic neuroinflammation and oxidative stress. Hydroxybenzoic acid derivatives have demonstrated neuroprotective and anti-neuroinflammatory effects.[18][19] While research into fluorinated analogues in this space is emerging, the established benefits of fluorination—enhanced metabolic stability and blood-brain barrier permeability—make them highly compelling candidates.[8]

Potential Mechanisms: Based on their non-fluorinated counterparts, these derivatives are hypothesized to exert neuroprotection by:

  • Reducing Microglial Activation: Microglia are the primary immune cells of the brain, and their chronic activation contributes to neuronal damage. Derivatives can inhibit the production of inflammatory mediators like nitric oxide in microglial cells.[19]

  • Modulating Trophic Factor Signaling: Some derivatives may enhance the expression of crucial survival signals, such as brain-derived neurotrophic factor (BDNF) and its receptor, TrkB, which protect neurons from apoptotic cell death.[20]

  • Ameliorating Oxidative Stress: The phenolic hydroxyl group is a key feature for scavenging reactive oxygen species (ROS), a major contributor to neurodegeneration.[21][22]

Core Experimental Workflows for Preclinical Evaluation

A rigorous and logical experimental cascade is essential to validate the therapeutic potential of novel fluorinated hydroxybenzoate derivatives. The following workflows represent a self-validating system, progressing from high-throughput in vitro screening to more complex in vivo models.

Workflow 4.1: Assessing Anti-Inflammatory Activity

This workflow is designed to confirm the mechanism and quantify the potency of the anti-inflammatory effects.

Caption: Experimental workflow for evaluating anti-inflammatory potential.

Protocol 4.1.1: In Vitro Macrophage Inflammation Assay

Objective: To quantify the ability of a test compound to suppress the production of key inflammatory mediators in cultured macrophages.

  • Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7 or J774A.1) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Plate cells in 96-well plates at a density of 5x10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Prepare serial dilutions of the fluorinated hydroxybenzoate derivative. Pre-treat the cells with the compound for 1-2 hours before stimulation.

    • Causality: Pre-treatment ensures the compound is present within the cell and able to act on its target (e.g., the IKK complex) before the inflammatory cascade is initiated.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours. Include a vehicle-only control and an LPS-only control.

  • Quantification of Nitric Oxide (NO): Collect the cell culture supernatant. Measure the concentration of nitrite (a stable metabolite of NO) using the Griess Reagent System according to the manufacturer's protocol. Read absorbance at 540 nm.

  • Quantification of Cytokines/Chemokines: Use the remaining supernatant to quantify the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and chemokines (e.g., CCL2) using specific ELISA kits.[23]

  • Data Analysis: Calculate the IC50 value for the inhibition of each mediator. This is the concentration of the compound that reduces the mediator production by 50% compared to the LPS-only control. A potent compound will have a low IC50 value.[23][24]

Workflow 4.2: Evaluating Anticancer Cytotoxicity

This workflow assesses the direct cytotoxic and apoptotic effects of the compounds on cancer cell lines.

Caption: Experimental workflow for evaluating anticancer potential.

Protocol 4.2.2: MTT Assay for Cell Viability

Objective: To determine the concentration at which a test compound reduces the viability of a cancer cell population by 50% (LC50).

  • Cell Plating: Seed cancer cells (e.g., A375 melanoma, HCT116 colorectal) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.[16][25]

  • Compound Treatment: Treat the cells with a range of concentrations of the fluorinated hydroxybenzoate derivative for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-only control (representing 100% viability). Plot the percentage of cell viability against the compound concentration (on a log scale) and use non-linear regression to calculate the LC50 value.[16]

Structure-Activity Relationship (SAR) Insights

Systematic analysis of how structural modifications impact biological activity is crucial for optimizing lead compounds. For fluorinated hydroxybenzoates, SAR studies reveal key principles:[26]

  • Position of Fluorine: The placement of the fluorine atom is critical. For example, in the triflusal series, the 4-position trifluoromethyl group was found to be essential for potent NF-κB inhibition.[12] In other scaffolds, ortho- or meta-fluorination might be optimal for enhancing binding to a specific target.[27]

  • Degree of Fluorination: The number of fluorine atoms matters. A -CF3 group will have a much stronger electronic and steric influence than a single -F atom. This can be used to fine-tune properties like pKa and lipophilicity.[28]

  • Synergy with Other Substituents: The biological effects of fluorinated derivatives are often enhanced by the presence of other functional groups, such as additional halogens (bromine), hydroxyl groups, or carboxyl groups, which can participate in additional binding interactions or alter the molecule's overall physicochemical profile.[23][24]

Conclusion and Future Directions

Fluorinated hydroxybenzoate derivatives represent a promising and versatile class of therapeutic agents. The strategic incorporation of fluorine provides a scientifically validated method for enhancing metabolic stability, modulating target affinity, and improving overall pharmacological profiles. The enhanced activity of these compounds in preclinical models of inflammation and cancer underscores their potential.

Future research should focus on expanding the library of these derivatives to conduct more comprehensive SAR studies, exploring their potential in neurodegenerative diseases, and advancing the most promising leads into advanced preclinical and clinical development. The robust experimental workflows detailed in this guide provide a clear and validated pathway for achieving these goals.

References

  • Marín, A., López-Andrés, B., & Díaz-Guerra, M. J. (2005). 4-trifluoromethyl derivatives of salicylate, triflusal and its main metabolite 2-hydroxy-4-trifluoromethylbenzoic acid, are potent inhibitors of nuclear factor κB activation. British Journal of Pharmacology, 145(4), 487–497. [Link]

  • Anjana, R., et al. (2022). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. Journal of Biomolecular Structure & Dynamics, 40(9), 3917–3927. [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company. [Link]

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  • Abdelgawad, M. A., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 14(11), 2136-2178. [Link]

  • Abdelgawad, M. A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. ResearchGate. [Link]

  • Anjana, R., et al. (2020). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. ResearchGate. [Link]

  • Szymański, P., et al. (2020). Biological assessment of new tetrahydroacridine derivatives with fluorobenzoic moiety in vitro on A549 and HT-29 cell lines and in vivo on animal model. Human Cell, 33(3), 859–867. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Intermediates in Modern Drug Discovery. Pharma-intermediate.com. [Link]

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  • Casas-Grajales, S., & Muriel, P. (2024). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Antioxidants, 13(3), 302. [Link]

  • Jamroz, M., et al. (2014). A highly sensitive method for in vitro testing of fluorinated drug candidates using high-resolution continuum source molecular absorption spectrometry (HR-CS MAS). Analytical and Bioanalytical Chemistry, 406(14), 3431–3442. [Link]

  • Abdelgawad, M. A., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. ResearchGate. [Link]

  • Trabanco, A. A., et al. (2017). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Bioorganic & Medicinal Chemistry Letters, 27(6), 1335–1341. [Link]

  • Ghasemi, F., & Ghafouri, R. (2019). Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study. Journal of Biomolecular Structure & Dynamics, 37(13), 3536–3546. [Link]

  • Al-Warhi, T., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(20), 7175. [Link]

  • Al-Ostoot, F. H., et al. (2023). Effect of fluorinated benzofuran and dihydrobenzofuran on inflammation in the zymosan-treated sterile air pouch model in mice. ResearchGate. [Link]

  • Salehi, B., et al. (2020). Natural Salicylates and Their Roles in Human Health. Molecules, 25(23), 5524. [Link]

  • Kim, H., et al. (2017). Neuroprotective and Antineuroinflammatory Effects of Hydroxyl-Functionalized Stilbenes and 2-Arylbenzo[b]furans. Journal of Medicinal Chemistry, 60(10), 4335–4347. [Link]

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  • Akocak, S., et al. (2024). New Sulfonate Ester‐Linked Fluorinated Hydrazone Derivatives as Multitarget Carbonic Anhydrase and Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, Molecular Docking and ADME Analysis. Chemistry & Biodiversity, 21(7), e202401849. [Link]

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  • Wang, W., et al. (2019). Neuroprotective Effects of Methyl 3,4 Dihydroxybenzoate in a Mouse Model of Retinitis Pigmentosa. Neuroscience, 406, 435–446. [Link]

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Metabolic Stability of Butyl 2-fluoro-6-hydroxybenzoate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Stability of Butyl 2-fluoro-6-hydroxybenzoate vs. Non-Fluorinated Analogs Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary

This guide provides a structural and mechanistic analysis of the metabolic stability of This compound compared to its non-fluorinated analogs, primarily Butyl Salicylate (Butyl 2-hydroxybenzoate) and Butyl 2,6-dihydroxybenzoate .

The incorporation of fluorine at the ortho position (C2) relative to the ester functionality introduces a unique "di-ortho" steric blockade when combined with the C6-hydroxyl group. This structural modification significantly retards carboxylesterase (CES)-mediated hydrolysis—the primary clearance pathway for benzoate esters—while simultaneously blocking potential sites of oxidative metabolism (CYP450). This guide details the structure-activity relationships (SAR), mechanistic pathways, and experimental protocols required to validate these stability enhancements.

Structural Basis of Metabolic Stability

The Fluorine Effect in Ester Design

Metabolic stability in ester-based compounds is governed by the susceptibility of the carbonyl carbon to nucleophilic attack by serine hydrolases (e.g., CES1, CES2). The substitution of hydrogen with fluorine alters this susceptibility through two competing mechanisms:

  • Electronic Activation (Destabilizing): Fluorine is highly electronegative (

    
    ), creating a strong inductive effect (
    
    
    
    ). This withdraws electron density from the aromatic ring and the carbonyl carbon, theoretically making the ester more electrophilic and susceptible to hydrolysis.
  • Steric Shielding (Stabilizing): The Van der Waals radius of fluorine (1.47 Å) is larger than hydrogen (1.20 Å) but smaller than a hydroxyl group. When placed ortho to the ester, it creates a steric barrier that hinders the approach of the large enzymatic catalytic triad.

Comparative SAR Analysis

We compare the target compound against two distinct non-fluorinated analogs to isolate the specific contribution of the fluorine atom.

FeatureButyl Salicylate (Analog 1)This compound (Target)Butyl 2,6-dihydroxybenzoate (Analog 2)
Structure Mono-ortho substituted (2-OH, 6-H)Di-ortho substituted (2-F, 6-OH)Di-ortho substituted (2-OH, 6-OH)
Intramolecular H-Bond Strong (OH

O=C)
Strong (OH

O=C)
Strong (Dual potential)
Steric Hindrance (

)
Low (H is negligible)Moderate (F blocks attack) High (OH is bulkier than F)
Electronic Effect Resonance donation from OHInductive withdrawal by FStrong resonance donation
Predicted

(Microsomal)
Short (< 15 min)Extended (30–60 min) Extended (> 60 min)

Key Insight: The "Target" compound leverages the Di-Ortho Effect . While Butyl Salicylate has one open flank (C6-H) allowing easy enzyme access, this compound is "capped" on both sides. The fluorine atom provides sufficient steric bulk to disrupt the "induced fit" required by carboxylesterases without imposing the excessive lipophilicity penalty of a methyl group or the hydrogen-bond donor complexity of a second hydroxyl.

Mechanistic Pathways of Metabolism

The metabolic fate of this compound is dictated by two primary enzyme superfamilies: Carboxylesterases (CES) and Cytochrome P450 (CYP) .

Hydrolysis (Major Pathway)

The dominant clearance route is the hydrolysis of the butyl ester to the corresponding benzoic acid derivative and butanol.

  • Enzymes: hCES1 (Liver) and hCES2 (Intestine).

  • Mechanism: The catalytic serine attacks the carbonyl.

  • Fluorine Impact: The 2-fluoro substituent sterically clashes with the oxyanion hole residues in the enzyme active site, increasing the activation energy (

    
    ) of the transition state.
    
Oxidative Metabolism (Minor Pathway)
  • Aromatic Hydroxylation: In Butyl Salicylate, the C3, C4, C5, and C6 positions are vulnerable to CYP-mediated oxidation. The C6 position (ortho to ester) is a high-energy "soft spot."

  • Fluorine Blockade: In the target compound, Fluorine occupies C2 (equivalent to C6 in salicylate numbering). The C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond (~99 kcal/mol), rendering this position inert to oxidative attack (metabolic blocking).

Pathway Visualization

The following diagram illustrates the differential processing of the target vs. the non-fluorinated analog.

MetabolicPathways cluster_0 Non-Fluorinated Analog (Butyl Salicylate) cluster_1 Target (this compound) Analog Butyl Salicylate (Mono-ortho) CES Carboxylesterases (CES1/CES2) Analog->CES Fast Access CYP CYP450 (Oxidation) Analog->CYP C6 Oxidation Analog_Acid Salicylic Acid (Rapid Formation) Analog_OH Hydroxylated Metabolites Target This compound (Di-ortho) Target->CES Steric Blockade Target->CYP C-F Block Target_Acid 2-Fluoro-6-hydroxy benzoic acid (Slow Formation) CES->Analog_Acid CES->Target_Acid CYP->Analog_OH

Figure 1: Comparative metabolic pathways. The fluorinated target exhibits resistance to both rapid hydrolysis (due to steric hindrance) and specific oxidative clearance (due to C-F bond strength).

Experimental Protocols for Stability Assessment

To empirically verify the enhanced stability, the following self-validating protocols should be employed.

In Vitro Microsomal Stability Assay

This assay determines the intrinsic clearance (


) mediated by both CYPs and Esterases.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (for CYP activity).

  • Bis-(p-nitrophenyl) phosphate (BNPP) (Specific CES inhibitor, optional control).

  • Test Compounds (10 mM DMSO stock).

Protocol Steps:

  • Preparation: Dilute test compound to 1 µM in Phosphate Buffer (100 mM, pH 7.4).

  • Pre-incubation: Incubate HLM (0.5 mg/mL final) with compound at 37°C for 5 min.

  • Initiation: Add NADPH cofactor (or buffer for hydrolytic-only control).

  • Sampling: Remove aliquots (50 µL) at

    
     min.
    
  • Quenching: Immediately mix with 150 µL ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Data Analysis: Plot


 vs. time. The slope 

determines half-life:


Plasma Stability Assay

Since butyl esters are often cleaved by plasma butyrylcholinesterase (BChE) or albumin-associated esterase activity, plasma stability is a critical secondary screen.

Protocol Steps:

  • Matrix: Human Plasma (heparinized), adjusted to pH 7.4.

  • Dosing: Spike plasma with compound (final conc. 1 µM, <1% DMSO).

  • Incubation: 37°C water bath.

  • Sampling: Aliquots at

    
     min.
    
  • Quenching/Analysis: Same as microsomal assay.

Experimental Workflow Diagram

The following DOT diagram outlines the decision tree for evaluating the metabolic stability data.

StabilityWorkflow Start Start: Compound Synthesis Assay_Micro Microsomal Stability Assay (+/- NADPH) Start->Assay_Micro Assay_Plasma Plasma Stability Assay Start->Assay_Plasma Decision1 Is t1/2 (Target) > t1/2 (Analog)? Assay_Micro->Decision1 Assay_Plasma->Decision1 Result_Stable Hypothesis Confirmed: Steric/Electronic Stabilization Decision1->Result_Stable Yes Result_Unstable Hypothesis Failed: Check Electronic Activation Decision1->Result_Unstable No Mech_Check Run BNPP Inhibition Assay (Confirm Esterase Role) Result_Stable->Mech_Check Validation Result_Unstable->Mech_Check

Figure 2: Experimental workflow for validating metabolic stability enhancements.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism – an introduction: part 3. Reactions of hydrolysis and their mechanisms. Chemistry & Biodiversity, 4(9), 2031-2122. Link

  • Imai, T., Taketani, M., Shii, F., & Hosokawa, M. (2006). Substrate specificity of human carboxylesterase 1 and 2.[1] Drug Metabolism and Disposition, 34(10), 1734-1741. Link

  • Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability). Link

Sources

The Chemistry and Application of 2,6-Disubstituted Benzoate Esters: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of Synthesis, Properties, and Applications of Sterically Hindered Benzoate Esters for Professionals in Drug Development and Materials Science.

Introduction

In the landscape of organic chemistry, the structural nuances of a molecule dictate its function. Among the vast array of functional groups, esters of 2,6-disubstituted benzoic acids hold a unique position. Characterized by significant steric hindrance around the carbonyl group, these esters exhibit distinct reactivity, conformational preferences, and physicochemical properties. This steric shielding, a direct consequence of the bulky substituents flanking the ester moiety, presents both synthetic challenges and opportunities for innovation. For researchers, scientists, and drug development professionals, a comprehensive understanding of these molecules is paramount for their effective utilization in the design of novel therapeutics, advanced materials, and specialized chemical entities. This technical guide provides a deep dive into the synthesis, characteristic properties, and diverse applications of 2,6-disubstituted benzoate esters, offering field-proven insights and detailed methodologies.

I. Synthetic Strategies for Sterically Hindered Benzoate Esters

The synthesis of 2,6-disubstituted benzoate esters is often non-trivial due to the steric impediment around the carboxylic acid. Standard esterification methods, such as the Fischer-Speier esterification, are generally inefficient. Consequently, a range of specialized techniques have been developed to overcome this hurdle.

The Yamaguchi Esterification: A Cornerstone for Hindered Systems

The Yamaguchi esterification is a powerful and widely adopted method for the synthesis of esters from sterically hindered carboxylic acids and alcohols.[1][2][3] The reaction proceeds via the formation of a mixed anhydride, which is subsequently activated by a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP).[1][2]

Causality Behind Experimental Choices: The key to the Yamaguchi esterification's success lies in the in situ generation of a highly reactive mixed anhydride from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent).[3][4] This anhydride is then attacked by the highly nucleophilic DMAP at the less sterically hindered carbonyl center of the trichlorobenzoyl group, forming a highly electrophilic acylpyridinium salt. This intermediate readily reacts with the alcohol, even if it is sterically demanding, to furnish the desired ester.[1][2]

Yamaguchi_Esterification CarboxylicAcid 2,6-Disubstituted Benzoic Acid MixedAnhydride Mixed Anhydride Intermediate CarboxylicAcid->MixedAnhydride YamaguchiReagent 2,4,6-Trichlorobenzoyl Chloride (TCBC) YamaguchiReagent->MixedAnhydride Byproduct2 2,4,6-Trichlorobenzoic Acid YamaguchiReagent->Byproduct2 Base Et3N Base->MixedAnhydride Activation Byproduct1 Et3N·HCl Base->Byproduct1 Acylpyridinium Acylpyridinium Salt (Active Ester) MixedAnhydride->Acylpyridinium DMAP DMAP DMAP->Acylpyridinium Nucleophilic Attack Ester 2,6-Disubstituted Benzoate Ester DMAP->Ester Regenerated Acylpyridinium->Ester Alcohol Alcohol Alcohol->Ester Nucleophilic Attack

Figure 1: Yamaguchi Esterification Workflow.

Experimental Protocol: Yamaguchi Esterification of 2,6-Dimethylbenzoic Acid with a Hindered Secondary Alcohol

Materials:

  • 2,6-Dimethylbenzoic acid

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)

  • Triethylamine (Et3N)

  • 4-(Dimethylamino)pyridine (DMAP)

  • A hindered secondary alcohol (e.g., isopropanol)

  • Anhydrous toluene

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Mixed Anhydride Formation: To a solution of 2,6-dimethylbenzoic acid (1.0 eq) in anhydrous toluene (5 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq). Stir the solution at room temperature for 10 minutes. Cool the mixture to 0 °C and add 2,4,6-trichlorobenzoyl chloride (1.05 eq) dropwise. Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

  • Esterification: In a separate flask, dissolve the hindered secondary alcohol (1.2 eq) and DMAP (1.5 eq) in anhydrous THF (5 mL/mmol). Slowly add the previously prepared mixed anhydride solution to the alcohol/DMAP solution at room temperature via a syringe pump over a period of 2-3 hours to maintain high dilution conditions, which minimizes intermolecular side reactions.

  • Reaction Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO3 solution, water, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude ester by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure 2,6-disubstituted benzoate ester.

The Steglich Esterification: A Mild Approach for Acid-Sensitive Substrates

The Steglich esterification offers a mild and efficient alternative for the synthesis of sterically hindered esters, particularly for substrates that are sensitive to acidic conditions.[5][6] This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent in the presence of a catalytic amount of DMAP.[7]

Causality Behind Experimental Choices: The reaction is initiated by the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate.[7] DMAP then acts as a nucleophilic catalyst, attacking the O-acylisourea to form an N-acylpyridinium salt, which is a more potent acylating agent.[5] This "active ester" is then readily attacked by the alcohol to form the desired ester and the urea byproduct. The use of DMAP is crucial to accelerate the reaction and suppress the formation of the undesired N-acylurea byproduct, which can arise from a slow rearrangement of the O-acylisourea intermediate.[5]

Steglich_Esterification CarboxylicAcid 2,6-Disubstituted Benzoic Acid Acylisourea O-Acylisourea Intermediate CarboxylicAcid->Acylisourea Carbodiimide DCC or DIC Carbodiimide->Acylisourea Activation Acylpyridinium N-Acylpyridinium Salt Acylisourea->Acylpyridinium Urea Urea Byproduct Acylisourea->Urea NAcylurea N-Acylurea (Side Product) Acylisourea->NAcylurea Rearrangement (slow) DMAP DMAP (catalyst) DMAP->Acylpyridinium Nucleophilic Catalysis Ester 2,6-Disubstituted Benzoate Ester Acylpyridinium->Ester Alcohol Alcohol Alcohol->Ester Nucleophilic Attack

Figure 2: Steglich Esterification Workflow.

Experimental Protocol: Steglich Esterification of 2,6-Dichlorobenzoic Acid with a Secondary Alcohol

Materials:

  • 2,6-Dichlorobenzoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • A secondary alcohol (e.g., cyclohexanol)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Reaction Setup: To a solution of 2,6-dichlorobenzoic acid (1.0 eq), the secondary alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM (10 mL/mmol) at 0 °C, add a solution of DCC (1.1 eq) in anhydrous DCM (2 mL/mmol) dropwise with stirring.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

  • Work-up: Upon completion, filter off the precipitated DCU and wash the solid with a small amount of cold DCM. Combine the filtrates and wash with 0.5 M HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2,6-dichlorobenzoate ester.[8]

The Mitsunobu Reaction: Inversion of Stereochemistry

The Mitsunobu reaction provides a powerful method for the esterification of primary and secondary alcohols with inversion of stereochemistry.[9][10] While not always the first choice for highly hindered benzoic acids due to potential side reactions, it can be effective under carefully controlled conditions.[11] The reaction typically involves triphenylphosphine (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9]

Causality Behind Experimental Choices: The reaction is initiated by the formation of a betaine intermediate from the reaction of PPh3 and the azodicarboxylate. This betaine then deprotonates the carboxylic acid to form a carboxylate anion and a phosphonium salt. The alcohol is then activated by the phosphonium salt, forming an alkoxyphosphonium salt, which is an excellent leaving group. The carboxylate anion then displaces the activated alcohol via an SN2 mechanism, resulting in the formation of the ester with complete inversion of configuration at the alcohol's stereocenter.[10]

Mitsunobu_Reaction Alcohol Chiral Secondary Alcohol Alkoxyphosphonium Alkoxyphosphonium Salt Alcohol->Alkoxyphosphonium CarboxylicAcid 2,6-Disubstituted Benzoic Acid PhosphoniumSalt Phosphonium Salt CarboxylicAcid->PhosphoniumSalt Ester Inverted Ester CarboxylicAcid->Ester PPh3 PPh3 Betaine Betaine Intermediate PPh3->Betaine DEAD DEAD/DIAD DEAD->Betaine Betaine->PhosphoniumSalt Protonation Hydrazide Reduced Azodicarboxylate Betaine->Hydrazide PhosphoniumSalt->Alkoxyphosphonium Activation Alkoxyphosphonium->Ester SN2 Attack by Carboxylate TPPO Triphenylphosphine Oxide Alkoxyphosphonium->TPPO

Figure 3: Mitsunobu Reaction Workflow.

Experimental Protocol: Mitsunobu Reaction for the Synthesis of a 2,6-Disubstituted Benzoate Ester

Materials:

  • A chiral secondary alcohol

  • 2,6-Disubstituted benzoic acid

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: To a solution of the chiral secondary alcohol (1.0 eq), 2,6-disubstituted benzoic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (10 mL/mmol) at 0 °C under an inert atmosphere, add DIAD (1.5 eq) dropwise.[12]

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Concentrate the reaction mixture in vacuo. The crude residue will contain the desired ester, triphenylphosphine oxide, and the diisopropyl hydrazinedicarboxylate.

  • Purification: Purify the crude product by column chromatography on silica gel. The separation of the product from the byproducts can sometimes be challenging. Trituration with a suitable solvent (e.g., diethyl ether) can sometimes help to precipitate the triphenylphosphine oxide.

Other Synthetic Approaches

While the Yamaguchi, Steglich, and Mitsunobu reactions are the most common methods, other strategies can also be employed for the synthesis of 2,6-disubstituted benzoate esters.

  • Palladium-Catalyzed Carbonylation: Palladium-catalyzed alkoxycarbonylation of 1,3-disubstituted-2-halobenzenes can provide a direct route to these esters. This method involves the reaction of an aryl halide with carbon monoxide and an alcohol in the presence of a palladium catalyst and a base.

  • Fischer-Speier Esterification with Solid Acid Catalysts: While generally inefficient, the use of highly active solid acid catalysts under forcing conditions (e.g., high temperature, removal of water) can sometimes drive the Fischer-Speier esterification to completion, even for hindered substrates.

II. Physicochemical Properties of 2,6-Disubstituted Benzoate Esters

The defining characteristic of 2,6-disubstituted benzoate esters is their steric hindrance, which profoundly influences their chemical reactivity and physical properties.

Chemical Reactivity: The Impact of Steric Shielding

The bulky ortho-substituents effectively shield the ester carbonyl group from nucleophilic attack. This steric hindrance leads to a significant decrease in the rate of hydrolysis compared to their less substituted counterparts.[12] For instance, the alkaline hydrolysis of ortho-substituted phenyl benzoates is markedly slower than that of the corresponding meta- and para-isomers.[9] This enhanced stability towards hydrolysis can be a desirable property in applications where the ester linkage needs to remain intact under certain conditions.

Table 1: Comparative Hydrolysis Rates of Substituted Benzoate Esters

Substituent PositionRelative Rate of Alkaline HydrolysisRationale
para1No steric hindrance.
meta~0.8Minimal steric effect.
ortho<< 0.1Significant steric hindrance from the ortho-substituent impedes the approach of the nucleophile.
2,6-disubstituted<<< 0.01Extreme steric shielding by two ortho-substituents dramatically reduces the rate of nucleophilic attack.
Conformational Preferences

The steric clash between the ortho-substituents and the ester group forces the carbonyl group to twist out of the plane of the aromatic ring. This disruption of coplanarity has significant consequences for the molecule's electronic properties and its interactions with its environment. The degree of this dihedral angle is dependent on the size of the ortho-substituents. This conformational preference can be studied using various techniques, including X-ray crystallography and computational modeling.

Spectroscopic Characterization

The unique structural features of 2,6-disubstituted benzoate esters are reflected in their spectroscopic data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectra, the protons of the ortho-substituents may show restricted rotation, leading to broadened signals or distinct signals for diastereotopic protons at lower temperatures. The chemical shift of the ester alkyl group may also be influenced by the anisotropic effect of the twisted aromatic ring.

  • Infrared (IR) Spectroscopy: The C=O stretching frequency in the IR spectrum is typically observed in the range of 1720-1740 cm⁻¹. The exact position can be influenced by the electronic nature of the substituents and the degree of conjugation, which is affected by the out-of-plane twisting of the carbonyl group.

  • Mass Spectrometry (MS): The mass spectra of these esters will show the characteristic molecular ion peak and fragmentation patterns consistent with the ester functionality and the specific substituents on the aromatic ring.

III. Applications of 2,6-Disubstituted Benzoate Esters

The unique properties of 2,6-disubstituted benzoate esters have led to their application in a variety of fields, from drug discovery to materials science.

Medicinal Chemistry and Drug Discovery

The steric hindrance and hydrolytic stability of 2,6-disubstituted benzoate esters make them valuable motifs in medicinal chemistry.

  • Prodrugs: The ester can serve as a bioreversible prodrug moiety, which is cleaved in vivo to release the active drug. The rate of cleavage can be fine-tuned by modulating the steric and electronic properties of the ortho-substituents.

  • Conformational Locks: The restricted rotation around the aryl-carbonyl bond can be used to lock a molecule into a specific conformation, which may be crucial for its binding to a biological target.

  • Antiviral Agents: Certain 2,6-disubstituted benzoate ester derivatives have been investigated for their antiviral activities. For example, derivatives of benzoxazolin-2-one and benzothiazolin-2-one containing a 6-benzoyl group with 2,6-disubstitution on the benzoyl ring have shown selective inhibitory activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[13]

Materials Science

The rigid and often non-planar structures of 2,6-disubstituted benzoate esters make them interesting building blocks for advanced materials.

  • Liquid Crystals: Benzoate esters are common components of liquid crystalline materials. The introduction of 2,6-disubstituents can influence the mesophase behavior, transition temperatures, and other physical properties of the liquid crystal. The steric bulk can disrupt packing and favor the formation of certain mesophases.

  • Polymers: 2,6-Disubstituted benzoate esters can be incorporated into polymer backbones or as pendant groups to impart specific properties such as thermal stability, rigidity, and altered solubility. They can be used as functional monomers in the synthesis of polyesters and other polymers.[14][15][16]

Agrochemicals

The chemical stability and specific biological activities of certain 2,6-disubstituted benzoate esters have led to their exploration in the field of agrochemicals. They can be found in the structures of some herbicides and fungicides, where their steric and electronic properties are tuned for optimal activity and selectivity.

Chiral Auxiliaries and Derivatizing Agents

The steric bulk of 2,6-disubstituted benzoic acids makes them useful as chiral derivatizing agents.[17][18] When a racemic alcohol or amine is reacted with an enantiomerically pure 2,6-disubstituted benzoic acid derivative, a mixture of diastereomers is formed. These diastereomers can often be separated by chromatography or crystallization, allowing for the resolution of the original racemic mixture. The resulting diastereomeric esters can also be distinguished by NMR spectroscopy, which allows for the determination of the enantiomeric excess of the original alcohol or amine.[17]

Conclusion

2,6-Disubstituted benzoate esters represent a fascinating class of molecules where steric hindrance is not a synthetic nuisance but a design element that imparts unique and valuable properties. Their synthesis, while challenging, is achievable through a range of specialized esterification methods, with the Yamaguchi and Steglich reactions being particularly noteworthy. The inherent stability and conformational rigidity of these esters have paved the way for their application in diverse fields, from the development of next-generation pharmaceuticals to the creation of advanced materials. For the discerning researcher, a thorough understanding of the principles and methodologies outlined in this guide will be instrumental in harnessing the full potential of these sterically encumbered yet functionally rich chemical entities.

References

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Methodological & Application

Application Note: Synthesis of Butyl 2-fluoro-6-hydroxybenzoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Butyl 2-fluoro-6-hydroxybenzoate is a substituted aromatic ester with potential applications in medicinal chemistry and materials science. Its structural motifs, including the fluorinated benzene ring and the salicylate-like core, make it an interesting target for researchers in drug development and related fields. The fluorine atom can significantly alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. This application note provides a comprehensive guide to the synthesis of this compound from 2-fluoro-6-hydroxybenzoic acid and n-butanol, employing the well-established Fischer esterification reaction. The document outlines the underlying chemical principles, a detailed experimental protocol, and methods for the purification and characterization of the final product.

Reaction Principle and Mechanism

The synthesis is achieved through a Fischer esterification, a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[1] In this case, 2-fluoro-6-hydroxybenzoic acid reacts with n-butanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄), to yield the desired ester and water as a byproduct.

The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol (n-butanol) is typically used.[2] This strategy, in accordance with Le Châtelier's principle, increases the concentration of one of the reactants, thereby shifting the equilibrium to favor the product side.

The mechanism of the Fischer esterification involves several key steps:[3]

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol (n-butanol) attacks the electrophilic carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product.

Fischer_Esterification_Mechanism CarboxylicAcid R-COOH (2-fluoro-6-hydroxybenzoic acid) ProtonatedAcid Protonated Carboxylic Acid CarboxylicAcid->ProtonatedAcid + H⁺ Alcohol R'-OH (n-butanol) H_plus H⁺ (catalyst) TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate + R'-OH ProtonatedIntermediate Protonated Intermediate TetrahedralIntermediate->ProtonatedIntermediate Proton Transfer ProtonatedEster Protonated Ester ProtonatedIntermediate->ProtonatedEster - H₂O Water H₂O Ester R-COOR' (this compound) ProtonatedEster->Ester - H⁺

Figure 1: Generalized mechanism of the Fischer esterification.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Fluoro-6-hydroxybenzoic acid≥98%Sigma-Aldrich
n-ButanolAnhydrous, ≥99%Fisher Scientific
Sulfuric acid (H₂SO₄)Concentrated (98%)VWR Chemicals
Diethyl etherAnhydrousEMD Millipore
Saturated sodium bicarbonate (NaHCO₃)ACS GradeJ.T. Baker
Brine (saturated NaCl solution)ACS GradeLabChem
Anhydrous magnesium sulfate (MgSO₄)ACS GradeAcros Organics
Silica gel60 Å, 230-400 meshSorbent Technologies
HexaneHPLC GradeHoneywell
Ethyl acetateHPLC GradeHoneywell
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Beakers, Erlenmeyer flasks, and graduated cylinders

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

Synthesis Procedure

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A 1. Combine 2-fluoro-6-hydroxybenzoic acid and n-butanol in a round-bottom flask. B 2. Add concentrated H₂SO₄ catalyst. A->B C 3. Reflux the mixture. B->C D 4. Cool the reaction mixture and add water. C->D E 5. Extract with diethyl ether. D->E F 6. Wash with NaHCO₃ solution. E->F G 7. Wash with brine. F->G H 8. Dry the organic layer with MgSO₄. G->H I 9. Concentrate the solution in vacuo. H->I J 10. Purify by column chromatography. I->J K 11. Collect and combine pure fractions. J->K L 12. Remove solvent to obtain the final product. K->L

Figure 2: Workflow for the synthesis of this compound.

Step 1: Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-6-hydroxybenzoic acid (5.0 g, 32.0 mmol).

  • Add an excess of n-butanol (30 mL, 327 mmol).

  • Carefully and slowly add concentrated sulfuric acid (1 mL) to the stirring mixture.

  • Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Let the reaction proceed for 4-6 hours. The progress of the reaction can be monitored by TLC (eluent: 4:1 Hexane/Ethyl Acetate).

Step 2: Work-up

  • Allow the reaction mixture to cool to room temperature.

  • Pour the mixture into a 250 mL separatory funnel containing 100 mL of cold water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid. Be cautious as CO₂ evolution may cause pressure buildup in the separatory funnel.

  • Wash the organic layer with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and collect the filtrate.

Step 3: Purification and Isolation

  • Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product as an oil.

  • Purify the crude product by flash column chromatography on silica gel. A gradient elution starting with 95:5 hexane/ethyl acetate and gradually increasing the polarity to 80:20 hexane/ethyl acetate is recommended.

  • Collect the fractions containing the pure product, as identified by TLC analysis.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.

Data Analysis and Characterization

The successful synthesis of this compound can be confirmed by various spectroscopic techniques. While experimental data for this specific compound is not widely available, the expected spectral characteristics can be predicted and compared with those of a similar, well-documented compound, butyl salicylate.

Expected Yield and Physical Properties
ParameterExpected Value
Theoretical Yield6.80 g
AppearanceColorless to pale yellow oil
Molecular FormulaC₁₁H₁₃FO₃
Molecular Weight212.22 g/mol
Boiling PointNot available; expected to be >200 °C
SolubilitySoluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, Hexane)
Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the functional groups present in the product.

  • O-H Stretch: A broad absorption band is expected in the region of 3100-3500 cm⁻¹, characteristic of the phenolic hydroxyl group.

  • C-H Stretch: Absorptions corresponding to the sp³ C-H bonds of the butyl group will appear just below 3000 cm⁻¹, while the sp² C-H bonds of the aromatic ring will appear just above 3000 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band is expected around 1680-1700 cm⁻¹ for the ester carbonyl group. This is slightly lower than a typical ester due to conjugation with the aromatic ring and potential intramolecular hydrogen bonding with the ortho-hydroxyl group.

  • C-O Stretch: Absorptions in the region of 1200-1300 cm⁻¹ will correspond to the C-O stretching of the ester.

  • C-F Stretch: A strong absorption in the 1200-1250 cm⁻¹ region is indicative of the C-F bond.

For comparison, the IR spectrum of the starting material, 2-fluoro-6-hydroxybenzoic acid, would show a very broad O-H stretch for the carboxylic acid (typically 2500-3300 cm⁻¹) and a C=O stretch around 1660 cm⁻¹. The disappearance of the broad carboxylic acid O-H and the appearance of the characteristic ester C=O and butyl C-H stretches are strong indicators of a successful reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide detailed information about the structure of the product. The expected chemical shifts (in ppm, relative to TMS) are:

  • Aromatic Protons (3H): A multiplet in the region of 6.5-7.5 ppm. The fluorine atom will cause splitting of the adjacent protons.

  • -OCH₂- Protons (2H): A triplet around 4.3 ppm, corresponding to the methylene group of the butyl chain attached to the ester oxygen.

  • -CH₂- Protons (2H): A multiplet around 1.7 ppm.

  • -CH₂- Protons (2H): A multiplet around 1.4 ppm.

  • -CH₃ Protons (3H): A triplet around 0.9 ppm, corresponding to the terminal methyl group of the butyl chain.

  • -OH Proton (1H): A singlet, which may be broad, with a chemical shift that can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will show 11 distinct signals corresponding to the 11 carbon atoms in the molecule. The expected chemical shifts are:

  • Carbonyl Carbon (C=O): Around 170 ppm.

  • Aromatic Carbons: Signals in the region of 110-160 ppm. The carbon attached to the fluorine atom will show a large coupling constant.

  • -OCH₂- Carbon: Around 65 ppm.

  • Butyl Chain Carbons: Signals in the region of 13-31 ppm.

Safety and Handling

It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Fluoro-6-hydroxybenzoic acid: May cause skin and eye irritation.[4] Avoid inhalation of dust.

  • n-Butanol: Flammable liquid and vapor. Harmful if swallowed and can cause serious eye damage.[5]

  • Concentrated Sulfuric Acid: Highly corrosive and can cause severe burns. Handle with extreme care.

All waste materials should be disposed of in accordance with institutional and local regulations.

References

  • Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895, 28 (3), 3252–3258.
  • Preparation of Methyl Salicylate. [Link]

  • Esterification of Salicylic Acid. Scribd. [Link]

  • Esterification Synthesis Lab - Banana, Wintergreen, Flowers. YouTube. [Link]

  • Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • 5.310 (F19) Fischer Esterification Lab Manual. MIT OpenCourseWare. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • Explain how salicylic acid is capable of undergoing two different types of esterification reactions and give an example of each. Study.com. [Link]

  • Method for producing salicylic acid ester.
  • 2-Fluoro-6-hydroxybenzoic acid. PubChem. [Link]

  • Fischer Esterification | Mechanism + Easy TRICK!. YouTube. [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Fischer Esterification Procedure. [Link]

  • Rapid Transesterification of Aliphatic and Aromatic Esters Using Sodium Bis(ethylenedioxy)borate-A Mild Catalyst. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Butyl benzoate. NIST WebBook. [Link]

  • Purify & Isolate Your Compounds Using Flash & Preparative HPLC. YouTube. [Link]

  • 2-Butyl p-hydroxybenzoate. PubChem. [Link]

  • Benzoic acid, 2-hydroxy-, butyl ester. NIST WebBook. [Link]

  • Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. ResearchGate. [Link]

  • Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies. PubMed. [Link]

  • SYNTHESIS, CHARACTERIZATION AND STUDY OF ANTIMICROBIAL ACTIVITY OF 2,6 - DITERTIARY BUTYL - 1,4 - BENZOQUINONE HYDRAZONES. Semantic Scholar. [Link]

  • ¹H NMR (a) and.¹³C NMR (b) and analysis of 2,6-Di-tert-butyl,... ResearchGate. [Link]

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Application Note: Butyl 2-fluoro-6-hydroxybenzoate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the utility of Butyl 2-fluoro-6-hydroxybenzoate as a specialized chemical probe in Fragment-Based Drug Discovery (FBDD).

Executive Summary & Scientific Rationale

This compound represents a "privileged scaffold" in modern FBDD, combining three critical design elements into a single low-molecular-weight probe. Unlike standard fragments that prioritize high water solubility, this molecule serves as a Hydrophobic Hotspot Probe , specifically designed to interrogate lipophilic sub-pockets in proteins such as Bcl-2 family members, MDM2, and allosteric kinase domains.

Core Mechanistic Features
  • The 19F NMR Reporter: The fluorine atom at the C2 position serves as a highly sensitive, background-free NMR spy. Its chemical shift is responsive to changes in the local electronic environment upon protein binding.

  • The Conformational Lock (IMHB): The hydroxyl group at C6 forms a strong Intramolecular Hydrogen Bond (IMHB) with the ester carbonyl oxygen. This "pseudo-ring" formation planarizes the molecule, reducing the entropic penalty of binding and masking the polar TPSA, effectively creating a "molecular chameleon" capable of traversing hydrophobic channels.

  • The Lipophilic Vector (Butyl Ester): While violating strict "Rule of 3" solubility guidelines, the butyl chain acts as a specific probe for hydrophobic enclosure. In Hit-to-Lead evolution, this ester is treated as a "pro-vector"—a placeholder for subsequent hydrolysis and amide coupling to extend into solvent-exposed regions.

Physicochemical Profile

Before screening, researchers must account for the specific solubility and stability profile of B-2F-6HB.

PropertyValue (Est.)Relevance to FBDD
Molecular Weight 212.22 DaIdeal. Well within the Rule of 3 (<300 Da).
cLogP ~4.1High. Exceeds Ro3. Requires DMSO stock and low-concentration screening (10-50 µM) to prevent aggregation.
TPSA ~46 ŲModerate. Good membrane permeability; masked by IMHB.
H-Bond Donors 1 (Phenol)Low. The donor is internally engaged (IMHB), making the molecule lipophilic.
H-Bond Acceptors 3Fluorine, Ester Carbonyl, Phenolic Oxygen.
19F Shift ~ -110 ppmDistinct region, unlikely to overlap with protein background or TFA reference.

Experimental Protocols

Protocol A: 19F NMR Ligand-Observed Screening (T2 Relaxation)

Objective: Detect binding events by observing the broadening of the fluorine signal (T2 relaxation reduction) when the fragment interacts with a high-molecular-weight protein target.

Materials:

  • Instrument: 600 MHz NMR spectrometer (min) with cryoprobe optimized for 19F.

  • Buffer: 50 mM Phosphate (pH 7.4), 100 mM NaCl, 10% D₂O. Crucial: Avoid fluorinated buffers.

  • Reference: Trifluoroacetic acid (TFA) or fluorobenzene (internal standard, 50 µM).

Workflow:

  • Sample Preparation:

    • Prepare a 100 mM stock of B-2F-6HB in d6-DMSO.

    • Control Sample: Dilute fragment to 50 µM in Buffer (Final DMSO < 1%).

    • Experimental Sample: Fragment (50 µM) + Target Protein (5–10 µM). Ratio 5:1 to 10:1.

  • Pulse Sequence (CPMG):

    • Apply a Carr-Purcell-Meiboom-Gill (CPMG) spin-echo sequence.

    • Rationale: Small molecules (free fragment) have long T2 times and retain signal after the spin-echo delay. Bound fragments adopt the short T2 of the protein, resulting in rapid signal decay.

  • Data Acquisition:

    • Record 1D 19F spectra with proton decoupling.

    • Set relaxation delay (d1) to 2–3 seconds.

    • Number of scans (NS): 128–512 (dependent on probe sensitivity).

  • Analysis:

    • Compare peak intensity and line width (Hz) between Control and Experimental samples.

    • Hit Criteria: >30% reduction in peak intensity or >10 Hz line broadening indicates binding.

Protocol B: Surface Plasmon Resonance (SPR) Validation

Objective: Validate NMR hits and determine binding kinetics (


, 

) and affinity (

).

Workflow:

  • Immobilization:

    • Immobilize target protein on a CM5 sensor chip via amine coupling (Target RU: 2000–4000 for fragment screening).

  • Solubility Check:

    • Perform a "Clean Screen" injection of B-2F-6HB at 50 µM to ensure no non-specific binding (NSB) to the dextran matrix. Note: The butyl group may cause sticky NSB; add 0.05% Tween-20 to running buffer.

  • Kinetic Titration:

    • Inject a concentration series: 0, 6.25, 12.5, 25, 50, 100 µM.

    • Flow Rate: High flow (30–50 µL/min) to minimize mass transport limitations.

    • Contact Time: 60s association, 120s dissociation.

  • Analysis:

    • Fit data to a 1:1 Langmuir binding model.

    • Success Metric: Square-wave sensorgrams (fast on/off) are typical for fragments.

Hit-to-Lead Evolution Strategy

Once B-2F-6HB is identified as a hit, the "Butyl" and "Ester" moieties serve as the primary vectors for chemical elaboration.

Pathway 1: Vector Expansion (The "Grow" Strategy)

The butyl ester is likely occupying a hydrophobic pocket. To improve potency and solubility:

  • Hydrolysis: Convert the ester to the free acid (2-fluoro-6-hydroxybenzoic acid).

  • Amide Coupling: React the acid with a library of diverse amines.

    • Logic: Replace the flexible butyl chain with rigid, polar-aromatic groups (e.g., piperazines, pyridines) to pick up specific H-bonds in the solvent channel while retaining the core binding pose.

Pathway 2: Scaffold Merging

If the 19F signal indicates the salicylate core is the primary anchor:

  • Retain: The 2-F and 6-OH (IMHB lock).

  • Modify: Perform SNAr reactions at the C3, C4, or C5 positions (if activated) to merge with a second fragment binding in an adjacent pocket.

Visualization of Logic Flow

The following diagram illustrates the decision matrix for processing this fragment from screening to optimization.

FBDD_Workflow Fragment Fragment: this compound (Lipophilic Probe) Screening 1. Screening Phase (19F NMR / SPR) Fragment->Screening Decision Binding Detected? Screening->Decision Decision->Fragment No (Discard) Mode_A Mode A: Hydrophobic Pocket (Butyl interaction dominant) Decision->Mode_A Yes (High LogP sensitive) Mode_B Mode B: Polar Anchor (Salicylate interaction dominant) Decision->Mode_B Yes (F-shift sensitive) Opt_A Strategy: Vector Growth Hydrolysis -> Amide Coupling (Replace Butyl with solubilizing R-group) Mode_A->Opt_A Opt_B Strategy: Core Decoration Functionalize C3/C4/C5 (Retain IMHB Lock) Mode_B->Opt_B Lead Lead Candidate (Ro5 Compliant) Opt_A->Lead Lead Gen Opt_B->Lead Lead Gen

Caption: Workflow for evaluating this compound, distinguishing between hydrophobic tail interactions and core scaffold anchoring to guide synthetic evolution.

References

  • Pomerantz, W. C. K., et al. (2021).[1] "19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery."[1][2][3][4] RSC Chemical Biology.[2] Link

  • Dalvit, C., et al. (2006). "Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications." Journal of the American Chemical Society. Link

  • Kuhn, B., et al. (2010). "Intramolecular Hydrogen Bonding in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragment-based drug discovery."[5][6] Nature Reviews Drug Discovery. Link

  • Vulpetti, A., & Dalvit, C. (2012). "Fluorine Local Environment: From Screening to Drug Design." Drug Discovery Today. Link

Sources

Application Note: Optimized Recrystallization Solvent Systems for Butyl 2-fluoro-6-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Physicochemical Profiling

The Challenge: "The Salicylate Effect"

Purifying Butyl 2-fluoro-6-hydroxybenzoate presents a specific challenge common to ortho-substituted benzoate esters. Unlike its para-isomer (Butylparaben, MP ~68°C), this compound features an intramolecular hydrogen bond between the phenolic hydroxyl (C6-OH) and the carbonyl oxygen. This interaction, combined with the flexible butyl chain and the electron-withdrawing fluorine atom, significantly depresses the melting point and lattice energy.

Technical Insight: Researchers often encounter this compound as a viscous oil or a low-melting solid (likely MP < 40°C or semi-solid at RT). Standard recrystallization techniques often fail, leading to "oiling out" (liquid-liquid phase separation) rather than crystal nucleation. This guide prioritizes low-temperature crystallization and polarity-tuning to overcome these thermodynamic barriers.

Physicochemical Profile
PropertyValue / CharacteristicImpact on Purification
Lipophilicity (LogP) ~3.6 (Predicted)Highly soluble in organic solvents; low water solubility.
H-Bonding Intramolecular (Donor: OH, Acceptor: C=O)Reduces polarity; increases solubility in non-polar solvents (Hexane).
State at RT Likely Oil or Low-Melting SolidRequires sub-ambient cooling (-20°C) for efficient recovery.
Key Impurities 2-Fluoro-6-hydroxybenzoic acid, ButanolAcid is polar (removable by base wash); Butanol is volatile.

Part 2: Solvent System Screening Strategy (Self-Validating Protocol)

Do not rely on a single "golden solvent." Variations in crude purity can alter solubility curves. Use this Self-Validating Screening Protocol to determine the optimal system for your specific batch.

The "Drop-Wise" Solubility Test

Perform this test with 50 mg of crude material in 1.5 mL vials.

  • Solvent A (Non-Polar): Add Pentane or Hexane dropwise at Room Temperature (RT).

    • Result: If soluble at RT, the compound is too lipophilic for pure hexane. Action: Use Solvent System 1 (Low-Temp).

  • Solvent B (Polar Protic): Add Methanol or Ethanol .

    • Result: Likely soluble. Add water dropwise until turbidity appears. Action: Use Solvent System 2 (Binary).

  • Solvent C (Aromatic): Add Toluene .

    • Result: If soluble, cool to -20°C. Toluene often yields high-quality crystals for fluorinated aromatics due to

      
       stacking interactions.
      

Part 3: Recommended Solvent Systems & Protocols

Based on the structural analogs (Methyl 2-fluoro-6-hydroxybenzoate) and salicylate chemistry, the following three systems are ranked by probability of success.

System 1: The "Deep Freeze" Method (Pentane/EtOAc)

Best for: Oily crudes that refuse to solidify at room temperature.

  • Solvent: Pentane (95%) / Ethyl Acetate (5%)

  • Mechanism: Pentane acts as the anti-solvent. The trace EtOAc prevents immediate oiling out by keeping the ester slightly solvated as temperature drops.

  • Protocol:

    • Dissolve crude in minimum EtOAc at RT.

    • Slowly add Pentane until faint cloudiness persists.

    • Add 1-2 drops of EtOAc to clear the solution.

    • Critical Step: Seal and place in a -20°C freezer for 12-24 hours. Do not disturb.

    • Filtration: Filter cold (using a chilled funnel) to prevent melting during isolation.

System 2: The "Classical" Binary System (MeOH/Water)

Best for: Solid crude samples with polar impurities (salts, acids).

  • Solvent: Methanol (Solvent) / Water (Anti-Solvent)

  • Ratio: Start with 5:1 MeOH:Water.

  • Protocol:

    • Dissolve crude in warm MeOH (40°C). Do not boil aggressively to avoid ester hydrolysis.

    • Add warm water dropwise until turbidity holds.

    • Allow to cool slowly to RT.

    • Troubleshooting: If oil droplets form (emulsion), reheat slightly and add a small amount of MeOH to clear, then cool more slowly with seed crystals.

System 3: Toluene Recrystallization

Best for: High-purity requirements (removing isomeric impurities).

  • Solvent: Pure Toluene

  • Mechanism: Toluene disrupts the intramolecular H-bond and encourages intermolecular stacking of the fluorinated ring.

  • Protocol:

    • Dissolve in minimum hot toluene (60°C).

    • Cool to RT, then to 4°C.

    • If no crystals form, add a "seed" crystal or scratch the glass.

Part 4: Troubleshooting "Oiling Out"

The most common failure mode for this compound is Liquid-Liquid Phase Separation (LLPS) , where the product separates as an oil rather than a crystal.

Mechanism of Failure

When the anti-solvent is added too fast or the temperature drops too quickly, the solution crosses the "binodal" curve (liquid-liquid separation) before hitting the "spinodal" or nucleation zone.

Remediation Workflow (Graphviz)

Recrystallization_Workflow Start Dissolve Crude in Hot Solvent Cool Cool Slowly to RT Start->Cool Check Observation? Cool->Check Crystals Crystals Formed Check->Crystals Solid Oil Oiling Out (Droplets) Check->Oil Liquid NoPrecip No Precipitation Check->NoPrecip Clear Reheat Reheat to Clear Solution Oil->Reheat Evap Concentrate / Lower Temp (-20°C) NoPrecip->Evap AddSolvent Add 5-10% More Solvent (Shift Phase Diagram) Reheat->AddSolvent Seed Add Seed Crystal at Cloud Point AddSolvent->Seed Seed->Cool Evap->Check

Figure 1: Decision tree for handling phase separation (Oiling Out) during salicylate purification.

Part 5: Critical Process Parameters (CPP)

ParameterSpecificationRationale
Dissolution Temp < 50°CPrevent transesterification or hydrolysis of the ester.
Cooling Rate 0.1°C / minSlow cooling prevents oiling out; essential for low-melting solids.
Seeding Mandatory If available, seed at saturation point to bypass the nucleation energy barrier.
Filtration Temp < 0°CThe compound may melt on the filter paper if the room is warm. Use a chilled funnel.

References

  • PubChem. (2025).[1] this compound (Compound Summary). National Library of Medicine. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Tips and Tricks for Recrystallization. Department of Chemistry. [Link]

  • University of Massachusetts. (n.d.). Recrystallization Protocols and Solvent Selection.[2] UMass Amherst Chemistry. [Link]

Sources

Application Notes and Protocols for the Biological Evaluation of Butyl 2-fluoro-6-hydroxybenzoate Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Butyl 2-fluoro-6-hydroxybenzoate is a substituted aromatic ester with potential applications in drug discovery and development. Its chemical structure, featuring a fluorinated hydroxybenzoic acid core, suggests the possibility of diverse biological activities, including but not limited to, enzyme inhibition and cytotoxicity. As with many small aromatic molecules, its utility in biological assays is contingent upon proper preparation and handling to ensure accurate and reproducible results. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of this compound solutions and their application in common biological assays. The protocols herein are designed to be robust and self-validating, emphasizing the scientific rationale behind each step to empower the end-user to adapt and troubleshoot as needed.

Physicochemical Properties and Solution Preparation

A thorough understanding of the physicochemical properties of this compound is paramount for the design of meaningful biological experiments. While experimental data for this specific compound is not extensively available, we can infer its likely behavior based on its structural motifs and data from related compounds.

Predicted Physicochemical Properties of this compound

PropertyPredicted Value/InformationSource/Method
Molecular FormulaC₁₁H₁₃FO₃PubChem[1]
Molecular Weight212.22 g/mol PubChem[1]
XlogP3.3PubChem[1]
Predicted Solubility
In WaterVery lowBased on high XlogP and structure
In EthanolSolubleInferred from solubility of similar compounds[2][3]
In DMSOSolubleInferred from solubility of similar compounds[2][3]
Predicted pKa ~8-9 (Phenolic hydroxyl)Based on substituted phenols[4][5][6]

Note: These are predicted values and should be experimentally verified.

Protocol 1: Preparation of Stock Solutions

The hydrophobicity of this compound necessitates the use of an organic solvent for the preparation of a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power and compatibility with most biological assays at low final concentrations.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile, disposable serological pipettes and pipette tips

Procedure:

  • Weighing the Compound: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance. Perform this in a chemical fume hood.

  • Solvent Addition: In a sterile, amber glass vial, add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.

  • Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles. Protect from light.

Causality Behind Experimental Choices:

  • DMSO as a Solvent: Due to the predicted low aqueous solubility, a polar aprotic solvent like DMSO is essential for creating a concentrated stock solution.

  • Amber Glass Vials: Protects the compound from potential photodegradation.

  • Aliquoting and Storage at -20°C: Minimizes degradation from repeated temperature changes and slows down potential decomposition reactions.

Protocol 2: Preparation of Working Solutions and Serial Dilutions

Working solutions are prepared by diluting the stock solution in the appropriate cell culture medium or assay buffer. It is critical to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced toxicity or artifacts.

Materials:

  • This compound stock solution (in DMSO)

  • Sterile cell culture medium or assay buffer

  • Sterile, polypropylene microcentrifuge tubes or 96-well plates

  • Calibrated pipettes

Procedure:

  • Thawing the Stock Solution: Thaw an aliquot of the stock solution at room temperature.

  • Intermediate Dilution (if necessary): For creating a wide range of concentrations, it is often practical to first prepare an intermediate dilution of the stock solution in the assay medium.

  • Serial Dilutions: Perform serial dilutions of the stock or intermediate solution in the appropriate assay medium to achieve the desired final concentrations for your experiment. Mix each dilution thoroughly by pipetting up and down.

  • Solvent Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound.

Trustworthiness and Self-Validation:

  • Visual Inspection: Before adding to cells or the assay, visually inspect the final working solutions for any signs of precipitation. If precipitation occurs, the concentration is too high for the aqueous environment, and the experiment should be repeated with a lower concentration range.

  • Solvent Toxicity Control: Always include a solvent control to ensure that the observed effects are due to the compound and not the DMSO.

Biological Assay Protocols

Based on the chemical structure of this compound, the following biological assays are recommended to explore its potential bioactivity.

Assay 1: Cell Viability/Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. This assay is crucial for determining the cytotoxic potential of this compound. The cytotoxicity of related paraben compounds has been observed to increase with the length of the alkyl chain.[7]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Workflow for MTT Assay

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat cells with this compound solutions B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Incubate until formazan crystals dissolve G->H I Measure absorbance at 570 nm H->I

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Protocol 3: MTT Assay

Materials:

  • Cells of interest (e.g., a cancer cell line like MCF-7 or a normal cell line like HEK293)

  • Complete cell culture medium

  • 96-well flat-bottom sterile plates

  • This compound working solutions

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (and a vehicle control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Absorbance Reading: Incubate the plate in the dark at room temperature for at least 2 hours, or until the formazan crystals are fully dissolved. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Self-Validation:

  • Positive Control: Include a known cytotoxic agent as a positive control to validate the assay's performance.

  • Blank Wells: Include wells with medium only (no cells) to determine the background absorbance.

Assay 2: Enzyme Inhibition Assay - α-Amylase

Benzoic acid and its derivatives have been shown to inhibit α-amylase, a key enzyme in carbohydrate digestion.[8][9][10][11] The presence of hydroxyl groups on the benzene ring can influence the inhibitory activity.[8][10] This makes α-amylase a relevant target for evaluating the bioactivity of this compound.

Principle: The inhibitory activity is determined by measuring the amount of reducing sugar (maltose) produced from the enzymatic cleavage of starch. The dinitrosalicylic acid (DNS) reagent is used to quantify the reducing sugars.

Workflow for α-Amylase Inhibition Assay

Amylase_Inhibition_Workflow cluster_preincubation Pre-incubation cluster_reaction Enzymatic Reaction cluster_quantification Quantification A Mix α-amylase solution with this compound B Incubate at 37°C C Add starch solution B->C D Incubate at 37°C E Stop reaction with DNS reagent D->E F Boil to develop color E->F G Measure absorbance at 540 nm F->G

Caption: Workflow for the α-amylase inhibition assay.

Protocol 4: α-Amylase Inhibition Assay

Materials:

  • Porcine pancreatic α-amylase

  • Phosphate buffer (pH 6.9)

  • Starch solution (1% w/v)

  • This compound working solutions

  • Dinitrosalicylic acid (DNS) reagent

  • Acarbose (positive control)

  • 96-well plate or microcentrifuge tubes

  • Water bath

  • Microplate reader

Procedure:

  • Pre-incubation: In a 96-well plate, add 50 µL of this compound solution (or buffer for control, and acarbose for positive control) and 50 µL of α-amylase solution. Incubate at 37°C for 10 minutes.

  • Initiate Reaction: Add 50 µL of starch solution to each well and incubate at 37°C for 20 minutes.

  • Stop Reaction: Add 100 µL of DNS reagent to each well to stop the reaction.

  • Color Development: Heat the plate in a boiling water bath for 5-10 minutes.

  • Absorbance Reading: Cool the plate to room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Self-Validation:

  • Enzyme Activity Control: A control without any inhibitor should be included to represent 100% enzyme activity.

  • Blank: A blank containing all reagents except the enzyme should be used to correct for background absorbance.

Assay 3: Receptor Binding Assay - Competitive Displacement

The aromatic nature of this compound suggests potential interactions with various biological receptors. A competitive radioligand binding assay is a powerful tool to screen for such interactions.[12][13][14]

Principle: This assay measures the ability of the unlabeled test compound (this compound) to compete with a known radiolabeled ligand for binding to a specific receptor. A decrease in the binding of the radioligand indicates that the test compound is binding to the same receptor.

Workflow for Competitive Receptor Binding Assay

Receptor_Binding_Workflow A Prepare receptor membranes B Incubate membranes with radioligand and this compound A->B C Separate bound from free radioligand (filtration) B->C D Quantify bound radioactivity C->D E Data analysis to determine Ki D->E

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Storage & Stability for Butyl 2-fluoro-6-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists handling Butyl 2-fluoro-6-hydroxybenzoate . This compound presents a unique stability profile due to the "push-pull" electronic effects of its substituents: the ortho-fluorine atom (electron-withdrawing) and the ortho-hydroxyl group (electron-donating/H-bonding) flanking the butyl ester.

While the intramolecular hydrogen bond between the hydroxyl and carbonyl oxygen offers some hydrolytic stabilization, the presence of the fluorine atom and the phenolic moiety makes this compound susceptible to both acid/base hydrolysis and oxidative degradation . This guide provides actionable troubleshooting steps to mitigate these risks.

Module 1: Critical Storage Parameters (The "Big Three")

Q: What are the absolute non-negotiable storage conditions for long-term stability (>6 months)?

A: You must control Temperature, Atmosphere, and Light simultaneously. A failure in one compromises the others.

ParameterRequirementTechnical Rationale
Temperature -20°C (± 5°C) Lowers kinetic energy, significantly slowing the rate of ester hydrolysis and phenolic oxidation.
Atmosphere Argon or Nitrogen The phenolic hydroxyl group is prone to oxidation, forming quinoid species (colored impurities). Air exposure is the primary cause of "pinking."
Container Amber Glass + Parafilm/Teflon Blocks UV light (which catalyzes radical oxidation) and prevents moisture ingress (which drives hydrolysis).
Q: I received the shipment at ambient temperature. Is the compound degraded?

A: Likely not, but verification is required. Short-term excursions (up to 72 hours) during transit are generally acceptable provided the container remained sealed.

  • Action: Immediately transfer to -20°C storage.

  • Verification: Perform a visual inspection. If the solid is white to off-white, it is likely intact. If it appears distinctively yellow or pink, perform the Purity Verification Protocol (see Module 4).

Module 2: Chemical Integrity & Degradation Mechanisms

Q: My sample has turned a faint pink/brown color. Can I still use it?

A: The color indicates oxidative degradation of the phenol moiety.

  • Mechanism: Trace metal ions or UV light can radicalize the phenol, leading to the formation of ortho-quinones or coupled biphenyls. These are highly chromophoric, so even <0.5% impurity can cause visible discoloration.

  • Decision:

    • For crude synthesis: Usable if purity >95% by HPLC.

    • For analytical standards/biological assays: Discard. Quinones are reactive Michael acceptors and can interfere with biological targets, producing false positives.

Q: Why is this ester sensitive to moisture despite the lipophilic butyl group?

A: While the butyl chain adds lipophilicity, the fluorine atom at the C2 position is highly electronegative. It pulls electron density away from the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack by water (hydrolysis), especially if the pH drifts from neutral.

Visualizing the Degradation Pathways

The following diagram illustrates the two primary failure modes: Hydrolysis (driven by moisture) and Oxidation (driven by air/light).

DegradationPathways Compound This compound Hydrolysis Hydrolysis Pathway Compound->Hydrolysis Susceptibility Oxidation Oxidation Pathway Compound->Oxidation Susceptibility Moisture Moisture (H2O) + Acid/Base Moisture->Hydrolysis Trigger Oxygen Oxygen (O2) + Light/UV Oxygen->Oxidation Trigger Acid 2-Fluoro-6-hydroxybenzoic Acid (Solid Precipitate?) Hydrolysis->Acid Cleavage Alcohol Butanol (Liquid) Hydrolysis->Alcohol Cleavage Quinone Quinoid/Dimer Species (Pink/Brown Color) Oxidation->Quinone Radical Mechanism

Caption: Figure 1. Dual degradation pathways. The ester linkage cleaves to form the parent acid and butanol, while the phenol group oxidizes to colored quinoid byproducts.

Module 3: Handling & Re-packaging Protocols

Q: How do I handle the compound to prevent moisture condensation?

A: The "Cold-Chain Shock" is a common user error. Opening a -20°C bottle in humid room air causes immediate water condensation on the solid. Protocol:

  • Remove the vial from the freezer.

  • Place it in a desiccator and allow it to warm to room temperature (~30-45 minutes ).

  • Only open the vial once no condensation is visible on the outside glass.

  • After sampling, purge the headspace with dry Argon or Nitrogen before re-sealing.

Q: Can I store this as a stock solution?

A: Not recommended for long-term storage (>1 week).

  • Why? In solution, the effective concentration of dissolved oxygen or trace water is higher relative to the crystal lattice of a solid.

  • If necessary: Use anhydrous DMSO or Acetonitrile . Avoid alcohols (Methanol/Ethanol) to prevent transesterification (swapping the butyl group for a methyl/ethyl group). Store at -80°C if possible.

Module 4: Analytical Verification (QC)

Q: How do I validate purity before a critical experiment?

A: Do not rely on melting point alone, as the butyl ester may be an oil or low-melting solid depending on trace impurities. Use HPLC.

Standard HPLC Protocol for Stability Check:

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Detection UV at 254 nm (aromatic ring) and 210 nm (ester bond)
Pass Criteria Main peak > 98% area. Fail if: New peak appears at lower retention time (Acid hydrolysis product) or higher retention time (Dimer).
Decision Tree: Troubleshooting Storage Issues

Follow this logic flow to determine if your sample is safe to use.

DecisionTree Start Inspect Sample ColorCheck Is it White/Off-White? Start->ColorCheck SmellCheck Does it smell like Butanol? ColorCheck->SmellCheck Yes Discard_Ox DISCARD (Oxidative Damage) ColorCheck->Discard_Ox No (Pink/Brown) HPLC Run HPLC Analysis SmellCheck->HPLC No Discard_Hyd DISCARD (Hydrolysis Damage) SmellCheck->Discard_Hyd Yes (Rancid/Alcoholic) HPLC->Discard_Hyd Purity < 90% Use SAFE TO USE HPLC->Use Purity > 98% Purify Re-purify (Column Chrom.) HPLC->Purify Purity 90-98%

Caption: Figure 2. Quality Control Decision Matrix. Visual and olfactory checks precede analytical verification.

References

  • Biofount. (n.d.). This compound Safety and Storage Data. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for this compound. Retrieved from

  • Sakai, T. T., & Santi, D. V. (1973).[1] Hydrolysis of hydroxybenzotrifluorides and fluorinated uracil derivatives. A general mechanism for carbon-fluorine bond labilization. Journal of Medicinal Chemistry, 16(10), 1079–1084.[1] Retrieved from

  • Uchimaru, T., et al. (2003).[2] Effect of fluorine substitution on the rate for ester hydrolysis. Chemical Physics Letters. (Contextualizing fluorinated ester reactivity). Retrieved from

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your supplier before handling chemical substances.

Sources

resolving solubility issues of Butyl 2-fluoro-6-hydroxybenzoate in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for Butyl 2-fluoro-6-hydroxybenzoate

Introduction: The "Hidden" Solubility Barrier

This compound (BFHB) presents a unique solubility challenge that often blindsides researchers.[1] While nominally a lipophilic ester expected to dissolve easily in organic solvents, users frequently encounter incomplete dissolution , precipitation upon storage , or unexpected degradation .

The root cause lies in the molecule's structural duality:

  • Intramolecular Hydrogen Bonding: The ortho-hydroxyl group forms a strong internal hydrogen bond with the carbonyl oxygen (a "pseudo-ring" structure).[1] This reduces the molecule's ability to interact with the solvent, effectively "locking" it into a stable crystal lattice.

  • The Fluorine Effect: The fluorine atom at the C2 position increases lipophilicity (LogP) and crystal density compared to non-fluorinated analogs, making the compound highly sensitive to water contamination in DMSO.

This guide provides the definitive troubleshooting protocols to overcome these thermodynamic barriers.

Module 1: Diagnostic Logic Tree

Use this decision matrix to identify the specific cause of your solubility failure.

Troubleshooting Start START: Compound won't dissolve or precipitated CheckWater 1. Check DMSO Source Is it fresh/anhydrous? Start->CheckWater CheckTemp 2. Check Temperature Is solution < 20°C? CheckWater->CheckTemp Yes, Anhydrous ActionDry CAUSE: Water Contamination Action: Use Molecular Sieves CheckWater->ActionDry No / Old Bottle CheckColor 3. Check Appearance Is it yellow/cloudy? CheckTemp->CheckColor No (Room Temp) ActionHeat CAUSE: DMSO Freezing/Lattice Energy Action: Warm to 37°C + Sonicate CheckTemp->ActionHeat Yes (<20°C) ActionDegrade CAUSE: Hydrolysis/Oxidation Action: Discard & Re-synthesize CheckColor->ActionDegrade Yes (Yellow) Success SOLUTION: Stable Stock CheckColor->Success No (Clear)

Figure 1: Diagnostic logic for identifying solubility failures. Note that water contamination is the most frequent cause of precipitation for hydrophobic esters.

Module 2: Troubleshooting FAQs

Q1: I added the solid to DMSO, but it remains a suspension even after vortexing. Should I heat it? Answer: Yes, but with strict limits. The ortho-hydroxyl group creates a stable crystal lattice that resists breaking.[1] Vortexing alone provides insufficient shear energy.[1]

  • The Fix: Heat the solution to 37°C (water bath) for 10 minutes, followed by bath sonication for 5 minutes.

  • Warning: Do NOT exceed 50°C. Fluorinated salicylate esters can be volatile or undergo transesterification at high temperatures if trace impurities are present.[1]

Q2: My stock solution was clear yesterday, but after freezing and thawing, a white precipitate formed. Answer: This is the "Hygroscopic Crash" effect. DMSO is aggressively hygroscopic.[1][2][3] During the freeze-thaw cycle, condensation introduces water into the tube.[1] Because BFHB is highly lipophilic (LogP > 3.5), even a water content of 2-5% can reduce solubility by orders of magnitude, forcing the compound out of solution.

  • The Fix: You must re-solubilize by warming (see Q1).[1] To prevent recurrence, aliquot stocks into single-use vials to avoid repeated freeze-thaw cycles and store over molecular sieves (see Module 3).

Q3: The solution has turned a faint yellow color. Is it safe to use? Answer: No. Discard immediately. Yellowing in salicylate/benzoate solutions typically indicates oxidation of the phenolic hydroxyl group or hydrolysis of the ester bond (releasing the free acid and butanol).

  • Cause: This is often catalyzed by basic impurities (amines) in low-grade DMSO or light exposure.[1]

  • Prevention: Use molecular biology grade DMSO (≥99.9%) and store stocks in amber vials protected from light.[1]

Q4: What is the maximum solubility I can expect? Answer: Based on structural analogs (Butylparaben/Butyl Benzoate), use the following reference ranges:

Solvent ConditionEstimated Max SolubilityStatus
Anhydrous DMSO > 100 mM (~25 mg/mL)Optimal
DMSO + 10% Water< 10 mMRisk Zone
PBS / Cell Media< 100 µMPrecipitation Likely

Module 3: The "Anhydrous Standard" Protocol

To ensure consistent biological data, you must treat BFHB stocks as moisture-sensitive.[1] Follow this protocol for preparing Master Stocks (100 mM).

Materials Required:

  • This compound (Solid)[1]

  • DMSO, Anhydrous (≥99.9%, stored over molecular sieves)

  • Amber glass vials (borosilicate) with PTFE-lined caps[1]

  • Argon or Nitrogen gas (optional)[1]

Step-by-Step Methodology:

  • Solvent Preparation:

    • Add activated 3Å or 4Å molecular sieves (approx. 5-10 beads) to your DMSO source bottle 24 hours prior to use.[1] This reduces water content to <50 ppm [1].[1]

    • Why? Standard "fresh" DMSO can contain up to 0.1% water; opened bottles can reach 1-2% within days [2].[1]

  • Weighing & Mixing:

    • Weigh the solid BFHB into the amber vial before adding solvent.

    • Add the calculated volume of Anhydrous DMSO.[1][3]

    • Technique Tip: Do not pipette up and down vigorously, as this introduces humid air bubbles.[1] Inject the solvent slowly down the side of the vial.

  • Dissolution:

    • Sonicate in a bath sonicator at room temperature or 37°C until absolutely clear.

    • Visual Check: Hold the vial up to a light source.[1] "Schlieren lines" (wavy refraction patterns) indicate incomplete mixing.[1] Continue mixing until lines disappear.

  • Storage:

    • Flush the headspace of the vial with Argon or Nitrogen gas to displace humid air.

    • Seal tightly with Parafilm.[1]

    • Store at -20°C .

    • Note: DMSO freezes at ~18.5°C. If your lab is cold, the stock may solidify on the bench. This is normal; simply warm in your hands to melt.[1]

Module 4: Chemical Context & Mechanism[2][4][5][6]

Understanding why this molecule behaves this way allows you to predict interactions.[1]

1. The "Ortho" Trap (Intramolecular H-Bonding) Unlike para-substituted isomers (like common parabens), the ortho-hydroxyl in BFHB can donate a hydrogen bond to its own ester carbonyl oxygen.[1]

  • Consequence: This chelation reduces the polarity of the molecule, making it "happier" in its own crystal lattice than interacting with DMSO. This increases the energy required for initial dissolution (hence the need for heat/sonication).[1]

2. The Fluorine Lipophilicity Boost The introduction of fluorine generally increases the LogP (partition coefficient) of a molecule.

  • Data Comparison:

    • Butylparaben LogP: ~3.57 [3][1]

    • Butyl Benzoate LogP: ~3.8 [4][1]

    • BFHB LogP (Est): ~4.0 - 4.2 [1]

  • Impact: As LogP increases, water tolerance decreases.[1] A solution of BFHB in DMSO is thermodynamically unstable in the presence of water, leading to rapid "crashing out" when added to aqueous cell media.

References

  • Gaylord Chemical Company. (2007).[1][4][5] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin #102.[1][5][6]Link

  • Ziath. (2020).[1] The Effects of Water on DMSO and Effective Hydration Measurement.[1]Link

  • PubChem. (2025).[1][7] Butylparaben (CID 7184) - Chemical and Physical Properties.[1] National Library of Medicine.[1] Link

  • PubChem. (2025).[1][7] Butyl Benzoate (CID 8698) - Chemical and Physical Properties.[1][7] National Library of Medicine.[1] Link

Sources

Technical Support Center: Purification of Butyl 2-fluoro-6-hydroxybenzoate by Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Butyl 2-fluoro-6-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during flash column chromatography of this specific molecule. By understanding the "why" behind each step, you can effectively troubleshoot and optimize your purification process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Compound-Specific Issues: this compound

Q1: My this compound is showing significant peak tailing on a standard silica gel column. What is causing this and how can I fix it?

A1: Peak tailing with phenolic compounds like this compound is a common issue primarily caused by strong interactions between the acidic phenolic hydroxyl group and the acidic silanol groups on the surface of the silica gel.[1][2] This secondary interaction leads to a non-ideal elution profile.

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Acidification: Add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase.[3] This protonates the silanol groups, reducing their ability to interact with your compound, and helps to maintain the analyte in a single, non-ionized state.

    • Solvent Choice: For polar compounds, consider solvent systems like dichloromethane/methanol or ethyl acetate/methanol.[2][4] Sometimes, incorporating a solvent like toluene can improve the separation of aromatic compounds.[2]

  • Stationary Phase Deactivation:

    • If your compound is sensitive to acid, you can deactivate the silica gel.[5] Prepare a solvent system containing 1-3% triethylamine, which is a base, and flush the packed column with this mixture before loading your sample.[5] This will neutralize the acidic sites on the silica. You can then proceed with your original or a modified solvent system.[5]

  • Use of End-Capped Columns:

    • Consider using an "end-capped" silica gel column. In these columns, the residual silanol groups have been chemically treated to be less polar, which minimizes secondary interactions with polar analytes and leads to more symmetrical peaks.[1][6]

Q2: I'm observing what appears to be degradation of my this compound on the silica gel column. How can I confirm this and prevent it?

A2: The acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds.[7] Fluorinated compounds, in particular, can be susceptible to degradation under certain conditions.[8][9]

Confirmation and Prevention:

  • 2D TLC Analysis: To check for on-plate degradation, first, run a normal TLC. Then, turn the plate 90 degrees and re-run it in the same solvent system. If your compound is stable, you will see a single spot that has moved diagonally. If it is degrading, you will see new spots along the second elution path.[7]

  • Alternative Stationary Phases: If degradation is confirmed, switch to a less acidic stationary phase.

    • Neutral or Basic Alumina: Alumina can be a good alternative for compounds that are unstable on silica.[2]

    • Reversed-Phase (C18) Chromatography: For polar compounds, reversed-phase chromatography is an excellent option.[4][10] The stationary phase is non-polar (like C18-bonded silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.[11]

  • Minimize Contact Time: A faster flow rate during flash chromatography can reduce the time your compound spends on the column, potentially minimizing degradation.[12]

General Flash Chromatography Troubleshooting

Q3: My compound is eluting too quickly (high Rf) or not at all (stuck at the origin). How do I select the right solvent system?

A3: Proper solvent selection is crucial for successful flash chromatography.[13] The goal is to find a solvent system where your target compound has a Thin Layer Chromatography (TLC) retention factor (Rf) of approximately 0.15 to 0.35 for optimal separation.[12][14]

Methodology for Solvent System Selection:

  • Start with TLC: Use TLC to screen different solvent systems. A good starting point for moderately polar compounds is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[4][11]

  • Adjusting Polarity:

    • If the Rf is too high (compound moves too far): Increase the proportion of the non-polar solvent (e.g., increase hexane).[4]

    • If the Rf is too low (compound barely moves): Increase the proportion of the polar solvent (e.g., increase ethyl acetate).[4]

  • For Highly Polar Compounds: If your compound is very polar and does not move with standard hexane/ethyl acetate systems, switch to a more polar solvent system, such as dichloromethane/methanol.[4]

Q4: I have poor separation between my desired product and an impurity, even though they have different Rf values on TLC.

A4: This can happen for several reasons, including column overloading, improper column packing, or the wrong choice of elution method.

Troubleshooting Poor Resolution:

  • Sample Loading:

    • Column Overload: If you load too much sample, the separation bands will broaden and overlap.[1] As a general rule, for silica gel, the sample load should be about 1-10% of the weight of the stationary phase.

    • Dry Loading: If your compound is not very soluble in the initial mobile phase, consider dry loading. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel or Celite, and evaporate the solvent to get a free-flowing powder.[4][15] This powder can then be carefully added to the top of your column.

  • Column Packing: Ensure your column is packed uniformly without any cracks or channels, as these will lead to poor separation.[14]

  • Gradient Elution: If your impurities have significantly different polarities, a gradient elution can be very effective.[5] Start with a less polar solvent system to elute the less polar impurities, and then gradually increase the polarity of the mobile phase to elute your desired compound and then the more polar impurities.[5]

Q5: The column runs very slowly, or the pressure is too high.

A5: High backpressure and slow flow rates can be caused by the choice of solvent, the particle size of the stationary phase, or a blockage.

Solutions for Slow Flow/High Pressure:

  • Solvent Viscosity: Highly viscous solvents will slow down the flow rate.[4] For example, dichloromethane can be slower than hexanes.[5] Ensure your solvent mixture is not overly viscous.

  • Particle Size: Using a very fine mesh silica gel (e.g., 230-400 mesh) will result in higher backpressure than a larger particle size (e.g., 60-120 mesh). The 40-63 µm particle size is often recommended for flash chromatography.[12]

  • Column Frit Blockage: Fine particles from your sample or the stationary phase can clog the column frit.[1] Using a small layer of sand at the top and bottom of the column can help prevent this.[14]

Experimental Protocols & Data
Protocol 1: TLC Method Development for this compound
  • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a chamber with a pre-determined solvent system (see table below for suggestions).

  • Visualize the spots under UV light and/or by staining.

  • Calculate the Rf value for your product and impurities.

  • Adjust the solvent system polarity until the Rf of your product is in the optimal range of 0.15-0.35.[12]

Table 1: Suggested Starting Solvent Systems for TLC Analysis
Solvent System (v/v)PolarityExpected Rf for this compoundNotes
20% Ethyl Acetate in HexanesLow-MediumLow to moderateA good starting point for many esters.
50% Ethyl Acetate in HexanesMediumModerate to highIncrease polarity if the compound doesn't move.
5% Methanol in DichloromethaneMedium-HighModerateUseful for more polar compounds.[2]
10% Toluene in HexanesLowVariesToluene can offer different selectivity for aromatic compounds.[2]
Diagram 1: Flash Column Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Method Development Solvent 2. Prepare Eluent TLC->Solvent Column 3. Pack Column Solvent->Column Sample 4. Prepare & Load Sample (Dry or Liquid) Column->Sample Elute 5. Elute with Solvent (Isocratic or Gradient) Sample->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate

Caption: Workflow for flash column chromatography purification.

References
  • Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics. Retrieved February 13, 2026, from [Link]

  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved February 13, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved February 13, 2026, from [Link]

  • Garrido-Mesa, N., et al. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Molecules, 24(2), 279. [Link]

  • Restek. (n.d.). Troubleshooting Guide. Retrieved February 13, 2026, from [Link]

  • MDPI. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Molecules, 28(14), 5489. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved February 13, 2026, from [Link]

  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved February 13, 2026, from [Link]

  • Wang, S., et al. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Frontiers in Nutrition, 9, 1047833. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved February 13, 2026, from [Link]

  • Ucci, A. (2019). A Tale of Two Peaks: Troubleshooting Poor Peak Shape. Agilent. [Link]

  • Biotage. (2023). How can I modify my flash chromatography method to separate chemically similar compounds?. Retrieved February 13, 2026, from [Link]

  • Biotage. (n.d.). Successful Flash Chromatography. Retrieved February 13, 2026, from [Link]

  • Agilent Technologies, Inc. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. [Link]

  • Reddit. (2023). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry. [Link]

  • Pharma Growth Hub. (2023, June 22). PEAK TAILING: Phenomenon, Symptoms, and Corrections [Video]. YouTube. [Link]

  • Dwight R. Stoll. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC. [Link]

  • Pérez-Fernández, V., et al. (2011). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Molecules, 16(11), 8857-8878. [Link]

  • Biotage. (2023). How does solvent choice impact flash column chromatography performance?. Retrieved February 13, 2026, from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. 102, 276-302. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • MIT OpenCourseWare. (n.d.). 8.9 - Flash Column Chromatography Guide. Retrieved February 13, 2026, from [Link]

  • Pharma Growth Hub. (2021, September 10). How to select organic solvent for mobile phase preparation in HPLC [Video]. YouTube. [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved February 13, 2026, from [Link]

  • McKay, G., et al. (2021). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Science & Technology, 55(11), 7487–7497. [Link]

  • University of Wisconsin-Madison, College of Engineering Safety. (n.d.). Standard operating procedure Flash column chromatography. Retrieved February 13, 2026, from [Link]

  • Kimata, K., et al. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. SciSpace. [Link]

  • ResearchGate. (n.d.). New Fluorous Reversed Phase Silica Gels for HPLC Separations of Perfluorinated Compounds. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (n.d.). Application of Flash Chromatography in Purification of Natural and Synthetic Products. Retrieved February 13, 2026, from [Link]

  • MDPI. (2022). Degradation of Organics and Change Concentration in Per-Fluorinated Compounds (PFCs) during Ozonation and UV/H2O2 Advanced Treatment of Tertiary-Treated Sewage. Water, 14(9), 1478. [Link]

  • Taiwan Food and Drug Administration. (n.d.). IDENTIFICATION AND DETERMINATION OF 2-PHENOXY-ETHANOL, METHYL, ETHYL, PROPYL, AND BUTYL 4- HYDROXYBENZOATE in COSMETIC PRODUCTS. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (n.d.). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. Retrieved February 13, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing 2-Fluoro-6-hydroxybenzoic Acid: A Guide for Your Next Synthesis Project. Retrieved February 13, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (n.d.). Neutralization and removal of compounds containing fluoride ions from waste silica gel. Retrieved February 13, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Purity of 2-Fluoro-6-methylbenzoic Acid for Your Needs. Retrieved February 13, 2026, from [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • ResearchGate. (n.d.). Determination of sodium benzoate in food products by fluorescence polarization immunoassay. Retrieved February 13, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Butyl p-hydroxybenzoate. PubChem. Retrieved February 13, 2026, from [Link]

  • White Rose Research Online. (n.d.). Potential safety issues surrounding the use of benzoate preservatives. Retrieved February 13, 2026, from [Link]

  • MDPI. (2018). Potential Safety Issues Surrounding the Use of Benzoate Preservatives. Foods, 7(10), 164. [Link]

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Technical Support Center: Minimizing Transesterification Side Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing and minimizing transesterification side reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter unwanted ester exchange in their synthetic workflows. Here, we move beyond simple protocols to explain the underlying chemical principles, offering a robust framework for troubleshooting and prevention.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the most common foundational questions about transesterification, providing the essential knowledge needed to understand and tackle this side reaction.

Q1: What is transesterification and why is it a problem?

A: Transesterification is a chemical reaction that exchanges the alcohol group of an ester with a different alcohol. The general reaction is: RCOOR¹ + R²OH ⇌ RCOOR² + R¹OH.[1][2] This process can be catalyzed by acids, bases, or enzymes.[2]

It becomes a significant side reaction when it unintentionally modifies your target molecule, leading to:

  • Reduced Yield: The desired product is consumed to form an unintended byproduct.

  • Impurity Formation: The newly formed ester becomes an impurity that can be difficult to separate from the target compound, complicating downstream purification.

  • Compromised Biological Activity: In drug development, even a small modification to an ester moiety can drastically alter a molecule's efficacy or safety profile.

  • Inconsistent Results: The extent of the side reaction can vary between batches, leading to poor reproducibility.

A classic example occurs when using an alkoxide base, such as sodium ethoxide (NaOEt), to deprotonate a methyl ester. The ethoxide can act as a nucleophile, converting the methyl ester into an ethyl ester, creating an undesired mixture of products.[1]

Q2: What are the primary mechanisms for transesterification?

A: Transesterification is typically catalyzed by either an acid or a base, each following a distinct mechanism.[1][2]

  • Base-Catalyzed Transesterification: This mechanism is very common and often faster than the acid-catalyzed route. It proceeds in two main steps:

    • A strong base (e.g., NaOH, KOH, or an alkoxide) deprotonates the incoming alcohol (R²OH) to form a more potent nucleophile, the alkoxide ion (R²O⁻).[2][3]

    • The alkoxide attacks the carbonyl carbon of the starting ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the original alcohol group (as R¹O⁻) to yield the new ester.[3][4]

  • Acid-Catalyzed Transesterification: This mechanism enhances the electrophilicity of the ester:

    • A strong acid (e.g., H₂SO₄) protonates the carbonyl oxygen of the ester. This makes the carbonyl carbon much more susceptible to nucleophilic attack.[2][5]

    • The neutral incoming alcohol (R²OH) attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.[1][5]

    • A series of proton transfer steps followed by the elimination of the original alcohol (R¹OH) results in the formation of the new ester.[1]

Understanding which mechanism is likely at play in your system is the first step toward effective troubleshooting.

Q3: Are there other types of catalysts for this reaction?

A: Yes. Beyond simple acids and bases, enzymatic catalysts, particularly lipases, are used.[2][6] Lipases offer high selectivity and operate under mild conditions (e.g., lower temperatures), which can prevent other side reactions.[7][8] They are advantageous when working with sensitive substrates or when high chemo- and regioselectivity are required.[8][9] However, drawbacks can include higher cost, slower reaction rates, and potential enzyme inhibition by certain alcohols like methanol.[6][10]

Part 2: Troubleshooting Guide - From Problem to Solution

This section is structured to help you diagnose and solve specific experimental issues related to transesterification.

Issue 1: "I'm using an alkoxide base (e.g., NaOMe, NaOEt) and seeing an unexpected ester in my product."

This is a classic scenario where the base itself becomes a reactant.[1]

Causality Analysis: Alkoxide bases exist in equilibrium with their conjugate acid (the corresponding alcohol). If you use sodium ethoxide (NaOEt) as a base for a reaction involving a methyl ester, the ethoxide ion can directly attack the methyl ester, leading to the formation of an ethyl ester byproduct.[1] This is especially problematic if the alcohol used as a solvent does not match the alkoxide. For example, using NaOMe in ethanol solvent will rapidly generate NaOEt and methanol, creating a mixture of nucleophiles.[1]

Troubleshooting Workflow:

G start Problem: Unexpected ester when using an alkoxide base q1 Does the alcohol of your alkoxide base (e.g., ethoxide) match the alcohol of your ester (e.g., ethyl ester)? start->q1 sol1 Solution 1: Match the alkoxide to the ester. Use NaOMe for methyl esters, NaOEt for ethyl esters, etc. q1->sol1  No sol3 Solution 3: Ensure solvent matches alkoxide. Use dry ethanol for NaOEt reactions. q1->sol3  Yes, but still seeing  side product sol2 Solution 2: Switch to a non-nucleophilic base. Consider NaH, KH, or LDA.

Caption: Decision workflow for troubleshooting transesterification caused by alkoxide bases.

Mitigation Protocols:

  • Match the Reagents: The simplest solution is to ensure the alkoxide base matches the ester group you wish to preserve. For a methyl ester, use sodium methoxide (NaOMe) in dry methanol.

  • Switch to a Non-Nucleophilic Base: If matching is not feasible, use a base whose conjugate acid is not an alcohol or is sterically hindered.

    • Sodium Hydride (NaH) or Potassium Hydride (KH): These are excellent choices for generating alkoxides from substrate alcohols in situ or for deprotonations where the ester must remain untouched. They are non-nucleophilic and produce only hydrogen gas as a byproduct.[1]

    • Lithium Diisopropylamide (LDA): A strong, sterically hindered base that is unlikely to act as a nucleophile toward an ester carbonyl.

Issue 2: "My reaction is run in an alcohol solvent, and I'm getting low yields and an ester byproduct corresponding to the solvent."

Causality Analysis: Even without a strong base, transesterification can occur under acidic or even neutral conditions at elevated temperatures, especially when an alcohol is used as the solvent.[1] According to Le Châtelier's principle, the large excess of the solvent alcohol drives the equilibrium toward the formation of the new ester derived from the solvent.[2]

Key Influencing Factors:

G center Rate of Transesterification temp Temperature temp->center catalyst Catalyst Presence (Acidic/Basic Impurities) catalyst->center time Reaction Time time->center water Water Content (Promotes Hydrolysis) water->center alcohol Alcohol Excess (Solvent) alcohol->center

Caption: Key factors influencing the rate of transesterification side reactions.

Mitigation Protocols:

  • Change the Solvent: If possible, switch to a non-alcoholic, aprotic solvent such as THF, Dioxane, Toluene, or DMF.

  • Control Reaction Conditions:

    • Temperature: Run the reaction at the lowest possible temperature that allows for a reasonable rate of the desired transformation. Transesterification, like most reactions, is accelerated by heat.[11][12]

    • Time: Minimize reaction time. Longer reaction times provide more opportunity for the slower, thermodynamically favored transesterification product to form.[12]

  • Use a Drying Agent: Ensure all reagents and solvents are scrupulously dry. The presence of water can lead to a competing hydrolysis reaction, forming carboxylic acids which can, in turn, catalyze esterification or other side reactions.[3][13][14]

Issue 3: "I'm performing a solid-phase peptide synthesis (SPPS) and observing unexpected mass peaks corresponding to methyl or ethyl esters."

Causality Analysis: Transesterification is a known side reaction in SPPS. It can occur during the initial attachment of the first amino acid to the resin if an alcohol is present, particularly under basic conditions (e.g., using tetramethylammonium hydroxide, TMAH).[15] For example, attaching Boc-Glu(OBzl) to the resin in the presence of methyl alcohol can lead to the formation of a methyl ester on the glutamate side chain.[15] It can also be an issue during cleavage from certain resins if the cleavage cocktail contains an alcohol.

Mitigation Protocols:

  • Resin Loading: When attaching the first amino acid, avoid alcoholic solvents if using base-catalyzed methods. The use of cesium salts (e.g., forming Boc-Glu(OBzl)-caesium salt) can be a cleaner alternative for resin attachment, avoiding the need for strong organic bases that promote transesterification.[15]

  • Cleavage: Carefully select the cleavage cocktail. If your peptide is sensitive, consider cleavage strategies that do not involve alcohols or use scavengers that react faster with any problematic intermediates.

  • Backbone Protection: For particularly difficult sequences prone to side reactions, consider using backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) to disrupt secondary structures that might bring catalytic residues into proximity with ester side chains.[16]

Part 3: Quantitative Data & Recommended Conditions

The following table summarizes key parameters to control for minimizing transesterification. These are general guidelines; optimization for your specific system is crucial.

ParameterCondition to Minimize TransesterificationRationale & Reference
Catalyst Use enzymatic catalysts (lipases) for high selectivity. Use non-nucleophilic bases (NaH, LDA) if an alkoxide is not required for the main reaction.Enzymes offer high selectivity under mild conditions.[6][8] Non-nucleophilic bases prevent direct attack on the ester carbonyl.[1]
Temperature As low as reasonably practical.Lower temperatures disfavor the side reaction kinetically. The ideal temperature is the lowest at which the primary reaction proceeds efficiently.[12]
Alcohol Reactant Use a large excess (e.g., >6:1 molar ratio) ONLY if transesterification is the desired reaction. Otherwise, eliminate external alcohols.A large excess of alcohol drives the equilibrium towards the transesterified product.[7][13]
Water Content < 0.5% w/w for base-catalyzed systems.Water leads to hydrolysis and soap formation, which consumes the catalyst and complicates purification.[3][14]
Free Fatty Acids (FFA) < 1% w/w for base-catalyzed systems.FFAs react with base catalysts to form soaps, reducing catalyst availability and yield.[14][17]
Reaction Time Monitor reaction progress (e.g., by TLC, LC-MS) and quench promptly upon completion.Minimizing time reduces the opportunity for side reactions to occur.[12]

Part 4: Key Experimental Protocols

Protocol 1: General Procedure for a Reaction Using a Non-Nucleophilic Base (NaH)

This protocol describes a general method for deprotonating an alcohol-containing substrate in the presence of an ester without causing transesterification.

Objective: To perform a reaction requiring a base while preserving an existing ester functionality.

Materials:

  • Ester-containing substrate

  • Anhydrous, aprotic solvent (e.g., THF, Toluene)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Electrophile

  • Anhydrous workup and quenching reagents (e.g., saturated aq. NH₄Cl)

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add the ester-containing substrate to a flame-dried flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous solvent via syringe.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Carefully add the NaH dispersion portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30-60 minutes, or until gas evolution ceases.

  • Electrophile Addition: Add the electrophile slowly via syringe, maintaining the reaction temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quenching: Once complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Workup: Proceed with a standard aqueous workup and extraction to isolate the product.

Self-Validation: The crude reaction mixture should show a clean conversion to the desired product by LC-MS or ¹H NMR, with minimal (<1-2%) evidence of hydrolysis or other side reactions.

Protocol 2: Analytical Method for Detecting Transesterification

Objective: To confirm and quantify the presence of a transesterified byproduct.

Methodology: LC-MS (Liquid Chromatography-Mass Spectrometry)

  • Sample Preparation: Take a small aliquot from the reaction mixture and quench it immediately in a suitable solvent (e.g., acetonitrile with 0.1% formic acid) to stop the reaction. Dilute to an appropriate concentration for analysis.

  • Chromatography:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) is typically effective.

    • Method: Start with a high aqueous percentage and ramp up the organic phase to elute compounds based on polarity. The starting ester and the transesterified byproduct will likely have slightly different retention times.

  • Mass Spectrometry:

    • Ionization: Use Electrospray Ionization (ESI) in positive mode to detect [M+H]⁺ or [M+Na]⁺ ions.

    • Detection: Scan a mass range that includes the expected molecular weights of your starting material, desired product, and potential transesterified byproduct.

  • Analysis:

    • Look for a new peak in the chromatogram with a mass corresponding to the transesterified product. For example, if a methyl ester (RCOOCH₃) was treated with ethanol, look for the mass of the corresponding ethyl ester (RCOOCH₂CH₃), which will be 14 Da higher (CH₂ difference).

    • Quantify the relative amounts by integrating the peak areas in the UV chromatogram.

References
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  • Kinetic, Thermodynamic, and Mechanistic Studies on the Effect of the Preparation Method on the Catalytic Activity of Synthetic Zeolite-A during the Transesterification of Waste Cooking Oil. MDPI. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectrum of Butyl 2-fluoro-6-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, a comprehensive understanding of analytical techniques is paramount. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands out as an indispensable tool for structural elucidation. This guide provides an in-depth analysis of the 1H NMR spectrum of Butyl 2-fluoro-6-hydroxybenzoate, a compound of interest in medicinal chemistry and material science. We will dissect its spectral features, compare it with related analogs, and provide robust experimental protocols to ensure the acquisition of high-quality, reproducible data.

Deciphering the 1H NMR Spectrum of this compound: A Predicted Analysis

While an experimental spectrum for this compound is not publicly available, we can confidently predict its key features based on the well-established principles of NMR spectroscopy and extensive data from analogous compounds. This predictive analysis serves as a powerful demonstration of applying foundational knowledge to real-world research challenges.

The structure of this compound presents a fascinating interplay of electronic and steric effects that are reflected in its 1H NMR spectrum. We anticipate signals corresponding to the butyl ester chain and the substituted aromatic ring.

Predicted 1H NMR Spectral Data for this compound

ProtonsChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationJ-coupling (Hz) (Predicted)
H-a (CH3)~0.9Triplet (t)3HJ(a-b) ≈ 7.4
H-b (CH2)~1.4Sextet2HJ(b-a) ≈ 7.4, J(b-c) ≈ 6.7
H-c (CH2)~1.7Quintet2HJ(c-b) ≈ 6.7, J(c-d) ≈ 7.2
H-d (OCH2)~4.3Triplet (t)2HJ(d-c) ≈ 7.2
H-3~6.7Triplet (t)1HJ(H3-H4) ≈ 8.0, J(H3-F) ≈ 8.0
H-4~7.3Triplet of doublets (td)1HJ(H4-H3) ≈ 8.0, J(H4-H5) ≈ 8.0, J(H4-F) ≈ 2.0
H-5~6.6Doublet of doublets (dd)1HJ(H5-H4) ≈ 8.0, J(H5-F) ≈ 10.0
OH~9.0-11.0Broad singlet (br s)1H-

Comparative Spectral Analysis: Understanding Substituent Effects

To appreciate the nuances of the predicted spectrum, a comparison with simpler, related molecules is instructive.

  • Benzoic Acid: In the 1H NMR spectrum of benzoic acid, the aromatic protons appear as a complex multiplet between 7.4 and 8.1 ppm.[1] The acidic proton of the carboxylic acid is typically observed as a broad singlet at a much higher chemical shift (around 12 ppm).

  • Butyl Benzoate: Introducing the butyl ester group shifts the signals for the aromatic protons slightly upfield compared to benzoic acid due to the mild electron-donating nature of the ester oxygen. The butyl chain itself will exhibit characteristic signals: a triplet for the terminal methyl group, and multiplets for the methylene groups, with the methylene group attached to the ester oxygen (OCH2) being the most deshielded.

  • Fluorinated Aromatic Compounds: The presence of a fluorine atom significantly influences the 1H NMR spectrum. Fluorine is a highly electronegative atom, which generally leads to a deshielding (downfield shift) of nearby protons.[2] Furthermore, the 19F nucleus (spin I = 1/2) couples with neighboring protons, resulting in characteristic splitting patterns (H-F coupling).[2] The magnitude of this coupling constant (JHF) depends on the number of bonds separating the proton and fluorine nuclei.

In our target molecule, the fluorine at the C2 position and the hydroxyl group at the C6 position exert strong electronic effects on the aromatic ring. The fluorine atom's electron-withdrawing nature and the hydroxyl group's electron-donating character through resonance will influence the chemical shifts of the aromatic protons (H-3, H-4, and H-5) in a complex manner. The predicted chemical shifts and coupling patterns reflect this intricate electronic environment.

Experimental Protocol for High-Quality 1H NMR Data Acquisition

Acquiring a high-resolution 1H NMR spectrum is crucial for accurate structural elucidation. The following protocol outlines the key steps and considerations for obtaining reliable data.

I. Sample Preparation: The Foundation of a Good Spectrum

Meticulous sample preparation is the first and most critical step in obtaining a high-quality NMR spectrum.[3][4]

  • Analyte Purity: Ensure the sample of this compound is of high purity. Impurities can introduce extraneous signals and complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample.[3] For this compound, deuterated chloroform (CDCl3) or deuterated acetone ((CD3)2CO) are suitable choices. The residual proton signal of the solvent can serve as a secondary internal reference.[3]

  • Concentration: For a standard 1H NMR experiment, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient.[4][5]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0.00 ppm, allowing for accurate calibration of the chemical shift scale.

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Any solid particles will degrade the spectral resolution.[5] Filtering the sample through a small plug of glass wool in a Pasteur pipette into the NMR tube is highly recommended.

  • NMR Tube: Use a clean, high-quality 5 mm NMR tube. Scratches or imperfections in the glass can distort the magnetic field homogeneity.[5]

II. NMR Spectrometer Setup and Data Acquisition

The following parameters are a good starting point for a standard 1H NMR experiment on a 400 MHz spectrometer. These may need to be optimized depending on the specific instrument and sample.

ParameterValueRationale
Pulse Programzg30A standard 30-degree pulse-acquire sequence is suitable for most routine 1H NMR experiments.[6]
Spectral Width (SW)16 ppmThis range is sufficient to cover the expected chemical shifts for most organic molecules.
Acquisition Time (AT)2-4 sA longer acquisition time provides better digital resolution.[7]
Relaxation Delay (D1)1-2 sThis allows for sufficient relaxation of the protons between scans, which is important for accurate integration.
Number of Scans (NS)8-16Signal averaging increases the signal-to-noise ratio (S/N). The S/N is proportional to the square root of the number of scans.[7]
Receiver Gain (RG)AutoThe spectrometer can automatically adjust the receiver gain to optimize signal detection without causing artifacts.[7]

Workflow for 1H NMR Spectrum Analysis

The process of analyzing a 1H NMR spectrum can be systematically broken down into several key steps, as illustrated in the following workflow diagram.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Interpretation A Sample Preparation B Instrument Setup & Data Acquisition A->B C Fourier Transform B->C Raw FID Data D Phase Correction C->D E Baseline Correction D->E F Integration E->F G Peak Picking F->G H Analyze Chemical Shifts G->H I Analyze Integration H->I J Analyze Multiplicity (Coupling) I->J K Structure Elucidation J->K

Caption: A flowchart illustrating the key stages of 1H NMR spectrum analysis, from initial sample preparation to final structure elucidation.

Conclusion

The 1H NMR spectrum of this compound offers a rich source of structural information, with each signal and splitting pattern providing valuable insights into the molecular architecture. By combining a predictive analysis based on fundamental principles with a robust experimental protocol, researchers can confidently utilize 1H NMR spectroscopy for the unambiguous characterization of this and other novel compounds. This guide serves as a testament to the power of NMR as a cornerstone of modern chemical and pharmaceutical research, enabling the precise and reliable elucidation of molecular structures.

References

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    • THE ACQUISITION PARAMETERS. University of Wisconsin-Madison. Available from: [Link]

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A Comparative Guide to the Infrared Absorption Bands of Butyl 2-fluoro-6-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the characteristic infrared (IR) absorption bands of Butyl 2-fluoro-6-hydroxybenzoate. In the absence of a publicly available experimental spectrum for this specific molecule, this document synthesizes data from structurally analogous compounds and established spectroscopic principles to predict and interpret its IR spectrum. This comparative approach offers valuable insights for researchers engaged in the synthesis, identification, and characterization of novel fluorinated and hydroxylated benzoic acid derivatives, which are of significant interest in medicinal chemistry and materials science.

The introduction of both a fluorine atom and a hydroxyl group onto the benzoic acid scaffold introduces unique electronic and steric effects that manifest distinctly in the vibrational spectrum. Understanding these spectral signatures is paramount for confirming molecular identity, assessing purity, and elucidating intermolecular interactions.

Predicted Infrared Spectrum: A Synthesis of First Principles and Comparative Data

The IR spectrum of this compound is predicted to be rich in information, with key absorption bands arising from the hydroxyl, carbonyl, butyl, and substituted aromatic functionalities. The interplay of intramolecular hydrogen bonding between the ortho-hydroxyl group and the ester carbonyl, along with the inductive effect of the fluorine atom, is expected to cause significant shifts in the positions of these bands compared to simpler benzoates.

Below is a table summarizing the predicted characteristic IR absorption bands for this compound, alongside experimental data for related compounds for comparative analysis.

Table 1: Comparison of Predicted and Experimental IR Absorption Bands (cm⁻¹)

Functional Group Vibration This compound (Predicted) Methyl Salicylate (Experimental) Methyl Benzoate (Experimental) Rationale for Prediction
O-H Stretch (Intramolecularly H-bonded)3200 - 3100 (broad, strong)~3200 (broad, strong)[1]N/AThe ortho-hydroxyl group forms a strong intramolecular hydrogen bond with the ester carbonyl, resulting in a broad absorption at a lower wavenumber compared to a free O-H stretch (typically ~3600 cm⁻¹). This is a hallmark of salicylate-type structures.[2][3]
C-H Stretch (Aromatic)3100 - 3000 (medium)~3050 (medium)~3060 (medium)[4]Typical for C-H stretching vibrations in aromatic rings.[5][6]
C-H Stretch (Aliphatic - Butyl)2960 - 2850 (strong)N/A (Methyl group ~2950)~2950 (medium)[4]Characteristic symmetric and asymmetric stretching vibrations of the CH₂, and CH₃ groups in the butyl chain.[7]
C=O Stretch (Ester, H-bonded)1680 - 1660 (strong)~1680 (strong)[1]~1720 (strong)[4]The intramolecular hydrogen bond with the ortho-hydroxyl group weakens the C=O double bond, shifting its absorption to a lower wavenumber compared to a non-hydrogen-bonded ester like methyl benzoate. The electron-withdrawing fluorine atom may slightly counteract this effect.
C=C Stretch (Aromatic Ring)1620 - 1580, 1500 - 1450 (medium-strong)~1615, 1585, 1485, 1440~1600, 1585, 1450[4]Multiple bands are expected due to the complex vibrations of the substituted benzene ring.
C-O Stretch (Ester)1300 - 1200 (strong)~1250 (strong)~1275, 1110 (strong)[4]Asymmetric and symmetric C-O-C stretching vibrations of the ester group.
C-F Stretch1250 - 1150 (strong)N/AN/AThe C-F stretching vibration in aromatic compounds typically appears as a strong band in this region. Its exact position can be influenced by coupling with other vibrations.[8][9]
O-H Bend (In-plane)~1350 (medium)~1350 (medium)N/AIn-plane bending of the phenolic hydroxyl group.
C-H Bend (Aliphatic - Butyl)~1465, ~1380 (medium)N/AN/AScissoring and bending vibrations of the CH₂ and CH₃ groups.

Causality Behind Spectral Features: An Expert's Perspective

The predicted spectrum is not merely a collection of isolated absorptions but rather a reflection of the molecule's integrated electronic and steric environment.

  • The Salicylate Motif: The defining feature of the this compound spectrum is the ortho-hydroxyl group relative to the ester. This arrangement facilitates strong intramolecular hydrogen bonding, a phenomenon extensively studied in salicylic acid and its derivatives.[2][10] This interaction is responsible for the significant broadening and red-shifting (to lower wavenumbers) of both the O-H and C=O stretching vibrations. The hydrogen bond effectively weakens the C=O bond by pulling electron density away from it, thus lowering the energy required for its vibration.

  • The Fluoro-Substituent Effect: The presence of a fluorine atom ortho to the hydroxyl group and meta to the ester introduces a strong inductive (-I) effect. This electron-withdrawing character is expected to influence the aromatic ring vibrations and potentially the C-O and C=O stretching frequencies. The high electronegativity of fluorine can also impact the strength of the intramolecular hydrogen bond.[11][12][13] The C-F stretching vibration itself is a strong and characteristic absorption, providing a clear marker for the presence of this halogen.[8][9]

  • The Butyl Ester Chain: The butyl group primarily contributes to the aliphatic C-H stretching region (2960-2850 cm⁻¹) and bending vibrations around 1465 cm⁻¹ and 1380 cm⁻¹.[7] While these bands are common to many organic molecules, their presence and pattern are essential for confirming the ester's alkyl component.

Visualizing the Key Vibrational Modes

The following diagram illustrates the key functional groups and their predicted vibrational modes that give rise to the most characteristic IR absorption bands.

Caption: Molecular structure and key IR vibrational modes of this compound.

Experimental Protocol: A Self-Validating Approach to IR Spectrum Acquisition

To experimentally verify the predicted spectral features, the following protocol for Attenuated Total Reflectance (ATR) FT-IR spectroscopy is recommended. ATR is a robust technique for analyzing liquid or solid samples with minimal preparation.

Objective: To acquire a high-quality, reproducible FT-IR spectrum of this compound.

Instrumentation: Fourier Transform Infrared (FT-IR) Spectrometer equipped with a Diamond ATR accessory.

Procedure:

  • Instrument Preparation and Background Scan:

    • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol, followed by a dry tissue.

    • Acquire a background spectrum (typically 32 scans at a resolution of 4 cm⁻¹). This is a critical step to account for atmospheric CO₂ and water vapor, as well as any intrinsic absorbance of the ATR crystal. A flat baseline in the background spectrum validates the cleanliness of the crystal and the stability of the instrument.

  • Sample Application:

    • If the sample is a solid, place a small amount onto the center of the ATR crystal. Use the pressure clamp to ensure good contact between the sample and the crystal. Consistent pressure is key to reproducible results.

    • If the sample is a liquid or oil, apply a single drop to the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution).

    • The resulting spectrum will be an absorbance spectrum, which is directly proportional to the sample concentration.

  • Data Processing and Analysis:

    • Perform an ATR correction if necessary, although for qualitative identification, this is often not required.

    • Use the software's peak-picking function to identify the wavenumbers of the major absorption bands.

    • Compare the experimental spectrum to the predicted values in Table 1 and to the spectra of analogous compounds from databases like the NIST Chemistry WebBook or the Spectral Database for Organic Compounds (SDBS).[14][15][16][17][18][19][20]

  • Cleaning:

    • Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) to remove all traces of the sample.

Trustworthiness of the Protocol: This protocol incorporates a self-validating step through the acquisition of a clean background spectrum. A successful background scan ensures that any peaks observed in the sample spectrum are due to the sample itself and not contaminants or atmospheric interference. The use of a standardized number of scans and resolution ensures reproducibility.

Conclusion

The infrared spectrum of this compound is predicted to be characterized by several key features, most notably a broad O-H stretch around 3200-3100 cm⁻¹ and a C=O stretch in the 1680-1660 cm⁻¹ region, both indicative of strong intramolecular hydrogen bonding. Additionally, strong absorptions corresponding to the aliphatic C-H stretches of the butyl group and the C-F stretch are expected. This detailed, comparative analysis provides a robust framework for the identification and characterization of this and related molecules, serving as a valuable resource for researchers in the pharmaceutical and chemical sciences.

References

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation of Butyl 2-fluoro-6-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Butyl 2-fluoro-6-hydroxybenzoate. In the absence of a publicly available experimental spectrum for this specific molecule, this document leverages established fragmentation principles of analogous structures—butyl esters, substituted benzoates, and fluorinated aromatic compounds—to construct a detailed theoretical fragmentation pathway. We will explore the influential "ortho effect" and compare the utility of mass spectrometry with other analytical techniques for the characterization of such molecules.

Predicted Fragmentation Pattern of this compound

The structure of this compound presents a fascinating case for mass spectrometric analysis due to the interplay of its functional groups. The fragmentation is expected to be governed by the ester chain, the aromatic ring, and the ortho-positioned fluoro and hydroxyl substituents.

Molecular Ion Peak (M•+): The molecular ion peak for this compound (C₁₁H₁₃FO₃) is predicted at m/z 212.

The primary fragmentation pathways are anticipated to be a combination of characteristic ester cleavages and rearrangements influenced by the ortho substituents.

Key Fragmentation Pathways:
  • Loss of Butene (McLafferty Rearrangement): A common fragmentation for butyl esters is the McLafferty rearrangement, involving the transfer of a gamma-hydrogen from the butyl chain to the carbonyl oxygen, followed by the elimination of a neutral butene molecule (C₄H₈, 56 Da). This would result in a prominent fragment ion at m/z 156 .[1][2]

  • Alpha-Cleavage of the Butyl Group: Cleavage of the C-C bond alpha to the ester oxygen can lead to the loss of a propyl radical (•C₃H₇, 43 Da), resulting in a fragment at m/z 169 .

  • Loss of the Butoxy Radical: Cleavage of the bond between the carbonyl carbon and the ester oxygen can result in the loss of a butoxy radical (•OC₄H₉, 73 Da), yielding a benzoyl-type cation at m/z 139 .

  • The "Ortho Effect": The presence of hydroxyl and fluoro groups ortho to the ester functionality is expected to induce specific fragmentation pathways due to interactions between these adjacent groups.[3][4][5][6]

    • Loss of Water (H₂O): An intramolecular hydrogen transfer from the hydroxyl group to the ester or the fluoro group could facilitate the elimination of a neutral water molecule (18 Da) from the molecular ion, leading to a fragment at m/z 194 . This is a well-documented ortho effect in substituted benzoic acids.[3][4]

    • Loss of HF: The presence of a fluorine atom allows for the potential elimination of hydrogen fluoride (HF, 20 Da), a common fragmentation pathway for fluorinated compounds.[7] This would produce a fragment at m/z 192 .

  • Aromatic Ring Fragmentation: Subsequent fragmentation of the aromatic ring-containing ions can occur, for example, through the loss of carbon monoxide (CO, 28 Da) from the benzoyl-type cations.

The following table summarizes the predicted key fragment ions for this compound.

m/z Predicted Fragment Proposed Fragmentation Pathway
212[C₁₁H₁₃FO₃]•+Molecular Ion
194[C₁₁H₁₁FO₂]•+Loss of H₂O (Ortho Effect)
192[C₁₁H₁₂O₃]•+Loss of HF
169[C₈H₆FO₃]⁺Alpha-cleavage (Loss of •C₃H₇)
156[C₇H₅FO₃]•+McLafferty Rearrangement (Loss of C₄H₈)
139[C₇H₄FO₂]⁺Loss of •OC₄H₉

Below is a diagram illustrating the predicted fragmentation pathways.

fragmentation_pathway M This compound [M]•+ m/z 212 F1 [M - H₂O]•+ m/z 194 M->F1 - H₂O (ortho effect) F2 [M - HF]•+ m/z 192 M->F2 - HF F3 [M - •C₃H₇]⁺ m/z 169 M->F3 - •C₃H₇ (α-cleavage) F4 [M - C₄H₈]•+ m/z 156 (McLafferty) M->F4 - C₄H₈ (McLafferty) F5 [M - •OC₄H₉]⁺ m/z 139 M->F5 - •OC₄H₉

Caption: Predicted EI fragmentation pathways of this compound.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive analysis often involves complementary techniques.

Technique Strengths for this compound Analysis Limitations
GC-MS Excellent for separating volatile and thermally stable compounds like benzoate esters from complex mixtures before MS analysis.[8][9][10] Provides both retention time and mass spectral data for high-confidence identification.Requires derivatization for less volatile or thermally labile compounds. The phenolic hydroxyl group might require silylation for optimal chromatographic performance.
LC-MS Ideal for analyzing phenolic compounds that may be thermally sensitive or less volatile.[11][12][13][14][15] Can directly analyze the compound in solution without derivatization.Chromatographic resolution can be challenging for closely related isomers. Ionization efficiency in ESI can be pH-dependent.
NMR Spectroscopy Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. ¹H, ¹³C, and ¹⁹F NMR would be invaluable for unambiguous structure confirmation.Requires a relatively pure sample in larger quantities compared to MS. Less sensitive than mass spectrometry.
Infrared (IR) Spectroscopy Useful for identifying functional groups present in the molecule, such as the hydroxyl (-OH), carbonyl (C=O), and C-F bonds.[16]Provides limited information on the overall molecular structure and connectivity. Not suitable for complex mixture analysis.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a general procedure for the analysis of this compound. Optimization will be necessary for specific instrumentation and sample matrices.

  • Sample Preparation:

    • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

    • (Optional) For improved peak shape and to prevent thermal degradation, derivatize the phenolic hydroxyl group using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL with a split ratio of 10:1 (can be adjusted based on sample concentration).[17]

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • MS Conditions (Electron Ionization):

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

The following diagram illustrates the GC-MS workflow.

gcms_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Dissolution Dissolution (e.g., Ethyl Acetate) Sample->Dissolution Derivatization Derivatization (Optional) (e.g., BSTFA) Dissolution->Derivatization Injection Injection Derivatization->Injection GC_Separation GC Separation Injection->GC_Separation Ionization Ionization (EI, 70 eV) GC_Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Library_Search Library Search Data_Acquisition->Library_Search Interpretation Spectral Interpretation Data_Acquisition->Interpretation

Caption: General workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be a rich interplay of standard ester fragmentation and pathways dictated by the "ortho effect" of its substituents. The McLafferty rearrangement leading to a fragment at m/z 156 is expected to be a significant feature. The presence of ortho hydroxyl and fluoro groups will likely induce characteristic losses of water and hydrogen fluoride. For unambiguous identification and characterization, a multi-technique approach, particularly coupling chromatography with mass spectrometry (GC-MS or LC-MS) and corroborating with NMR spectroscopy, is highly recommended. This guide provides a robust theoretical framework to aid researchers in the analysis and identification of this and structurally related compounds.

References

  • Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spectrometry, 13(2), 83–94. [Link]

  • MDPI. (n.d.). Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential. MDPI. Retrieved from [Link]

  • MDPI. (n.d.). LC-MS/MS Screening of Phenolic Compounds in Wild and Cultivated Grapes Vitis amurensis Rupr. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Phenolic Compounds Determined by LC-MS/MS and In Vitro Antioxidant Capacity of Brazilian Fruits in Two Edible Ripening Stages. PubMed. Retrieved from [Link]

  • ACS Publications. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. ACS Publications. Retrieved from [Link]

  • Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. ResearchGate. Retrieved from [Link]

  • Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
  • Unknown. (n.d.). Mass Spectrometry: Fragmentation.
  • ResearchGate. (n.d.). Ortho effects: A mechanistic study. ResearchGate. Retrieved from [Link]

  • Quora. (2015). What is ortho effect?. Quora. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • Unknown. (n.d.). Gas chromatographic and mass spectrometric data of reference compounds 1′-16.
  • AMOLF. (1997). Analytical study of free and ester bound benzoic and cinnamic acids of gum benzoin resins by GC-MS and HPLC-frit FAB-MS. AMOLF. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum showing the fragmentation pattern of (a) the B5 fraction... ResearchGate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Butyl benzoate. NIST WebBook. Retrieved from [Link]

  • Unknown. (n.d.). Mass spectra of fluorocarbons.
  • ACS Publications. (n.d.). Mass Spectrometry in Structural and Stereochemical Problems. LXXXVI.1 The Hydrogen-Transfer Reactions in Butyl Propionate, Benzoate, and Phthalate2,3. Journal of the American Chemical Society. Retrieved from [Link]

  • AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. AQA. Retrieved from [Link]

  • Unknown. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.
  • National Center for Biotechnology Information. (2004). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. PubMed. Retrieved from [Link]

Sources

Technical Guide: HPLC Retention Dynamics of Butyl 2-fluoro-6-hydroxybenzoate vs. Butylparaben

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

This guide provides a technical comparison of the chromatographic behavior of Butylparaben (a standard preservative) and its fluorinated, ortho-substituted analog, Butyl 2-fluoro-6-hydroxybenzoate .

While these molecules share a butyl ester core and a phenolic hydroxyl group, their structural isomerism drives distinct interactions with Reverse Phase (RP) stationary phases. This guide details the mechanistic reasons for their separation, provides a validated HPLC protocol, and establishes the elution order based on first-principles chromatography and structural lipophilicity.

The Analytes at a Glance
FeatureButylparaben This compound
IUPAC Name Butyl 4-hydroxybenzoateThis compound
Structure Type Para-substituted PhenolOrtho-substituted (Salicylate derivative)
Key Substituents 4-OH2-F, 6-OH
Interaction Mode Intermolecular H-bonding (Solvent active)Intramolecular H-bonding (Solvent masked)
Predicted LogP ~3.57> 4.0 (Estimated via substituent effects)
Elution Order (RP) First (Earlier) Second (Later)

Mechanistic Analysis: The "Ortho Effect" & Fluorination

To separate these compounds robustly, one must understand the molecular forces at play inside the column. The separation is not driven merely by molecular weight, but by molecular shape and polarity masking .

The Intramolecular Hydrogen Bond (IMHB) Switch
  • Butylparaben (Para): The hydroxyl group is at the para position (position 4). It is sterically unhindered and fully available to hydrogen bond with the mobile phase (water/methanol). This interaction increases its effective polarity, reducing its affinity for the hydrophobic C18 stationary phase.

  • This compound (Ortho): The hydroxyl group is at position 6 (ortho to the ester). In this configuration, the phenolic hydrogen forms a stable 6-membered pseudo-ring with the carbonyl oxygen of the ester. This is a classic "Salicylate Effect."

    • Result: The polar hydroxyl group is "hidden" within the molecule. The molecule presents a more hydrophobic face to the C18 chain, significantly increasing retention time.

The Fluorine Lipophilicity Boost

The introduction of a Fluorine atom at position 2 adds to the hydrophobicity. The C-F bond is non-polar and low-polarizability. Fluorine acts as a bioisostere for hydrogen but with higher lipophilicity. This further pushes the partition coefficient (


) higher compared to the non-fluorinated paraben.
Visualization of Interaction Pathways

G cluster_0 Analyte Properties cluster_1 Mobile Phase Interaction cluster_2 Stationary Phase (C18) BP Butylparaben (Para-OH) H_Bonding H-Bonding with Water/MeOH BP->H_Bonding Exposed OH BFHB This compound (Ortho-OH + F) IMHB Intramolecular H-Bond (Pseudo-Ring Formation) BFHB->IMHB Ortho Effect Retention_High Higher Affinity (Slower Elution) BFHB->Retention_High Fluorine Lipophilicity Retention_Low Lower Affinity (Faster Elution) H_Bonding->Retention_Low Increases Polarity IMHB->Retention_High Masks Polarity

Figure 1: Mechanistic pathway determining elution order. The Ortho-OH and Fluorine substituents in B2F6HB synergistically increase retention.

Experimental Protocol: Comparative HPLC Method

This protocol is designed to be self-validating . It uses a standard C18 chemistry compatible with most QC labs.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (e.g., Agilent ZORBAX Eclipse Plus), 4.6 x 150 mm, 3.5 µm or 5 µmStandard hydrophobicity resolution. 3.5 µm provides better peak shape for isomers.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH (~2.7) suppresses ionization of the phenolic OH (

), keeping analytes neutral for consistent RP retention.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks and lower backpressure than Methanol for aromatic esters.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Temperature 30°CControlled temp minimizes retention shifts due to viscosity changes.
Detection UV @ 254 nmBoth compounds possess aromatic rings with strong absorption at 254 nm.
Injection Vol 5 - 10 µLDepends on concentration; avoid overloading.
Gradient Profile

While isocratic (e.g., 60:40 ACN:Water) works, a gradient is recommended to clean the column of highly lipophilic impurities often found in fluorinated synthesis intermediates.

  • 0.0 min: 40% B

  • 10.0 min: 80% B (Linear Ramp)

  • 12.0 min: 80% B (Hold)

  • 12.1 min: 40% B (Re-equilibration)

  • 17.0 min: Stop

Sample Preparation
  • Stock Solution: Dissolve 10 mg of each standard in 10 mL of Methanol (1 mg/mL).

  • Working Standard: Dilute to 50 µg/mL using Mobile Phase A:B (50:50).

    • Note: B2F6HB is more hydrophobic; ensure it is fully dissolved in methanol before adding water/buffer to avoid precipitation.

Expected Results & Data Interpretation

Based on the structural properties (


 and Ortho-effect), the following relative retention behavior is the acceptance criteria  for this method.
Relative Retention Table[7]
AnalyteApprox. Retention Time (min)*Capacity Factor (

)
Elution Order
Butylparaben 6.5 - 7.5~ 3.51
This compound 8.5 - 9.5~ 4.82

*Note: Absolute times vary by system dwell volume and column dead time (


). The Critical Quality Attribute (CQA) is the Resolution (

) between the two peaks.
System Suitability Requirements (Self-Validation)

To ensure the data is trustworthy, the system must pass these checks before analyzing unknown samples:

  • Resolution (

    
    ): 
    
    
    
    between Butylparaben and B2F6HB.
  • Tailing Factor (

    
    ): 
    
    
    
    for both peaks (High tailing may indicate secondary silanol interactions; if observed, increase buffer strength or switch to an end-capped column).
  • Precision: RSD

    
     for peak area (n=5 injections).
    

Troubleshooting & Decision Logic

Use the following decision tree to optimize separation if the default protocol yields insufficient resolution.

DecisionTree Start Start Method Development (Gradient 40-80% B) CheckRes Check Resolution (Rs) between BP and B2F6HB Start->CheckRes Condition1 Rs > 2.0 CheckRes->Condition1 Condition2 Rs < 1.5 (Co-elution) CheckRes->Condition2 Condition3 Peak Tailing > 1.5 CheckRes->Condition3 Action1 Method Validated. Proceed to Calibration. Condition1->Action1 Action2 Decrease Slope. Change Gradient to 40-60% B over 15 mins. Condition2->Action2 Action3 Check pH. Ensure pH < 3.0. Consider 'Polar Embedded' Column. Condition3->Action3

Figure 2: HPLC Method Optimization Decision Tree.

References

  • European Commission. (2023). Opinion on Butylparaben (CAS No. 94-26-8).[1][2] Scientific Committee on Consumer Safety (SCCS). Link

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7184, Butylparaben. Link

  • Nowak, K., et al. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC. PMC. Link

  • Agilent Technologies. (2010). Separation of Paraben Preservatives by Reversed-Phase HPLC. Application Note. Link

  • Sielc Technologies. (n.d.). HPLC Separation of Parabens and Benzonitrile. Link

Sources

A Senior Application Scientist's Guide to Validating the Purity of Butyl 2-fluoro-6-hydroxybenzoate using LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Butyl 2-fluoro-6-hydroxybenzoate

This compound is a substituted aromatic ester with potential applications in pharmaceutical and chemical synthesis. As with any active pharmaceutical ingredient (API) or key intermediate, establishing its purity is not merely a quality control checkpoint; it is a fundamental requirement for ensuring safety, efficacy, and reproducibility in drug development. The presence of even trace-level impurities—arising from synthesis, degradation, or storage—can have significant consequences.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for purity validation, focusing on the superior capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS). We will move beyond a simple recitation of steps to explain the scientific rationale behind method development choices, present a self-validating experimental protocol, and compare the technique against viable alternatives, supported by experimental data and authoritative standards.

Chapter 1: Method Selection - Why LC-MS is the Gold Standard for This Analyte

The choice of an analytical technique is the first critical decision in purity validation. While methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) have their merits, LC-MS offers an unparalleled combination of selectivity, sensitivity, and structural elucidation power for a molecule like this compound.

Comparative Analysis of Key Techniques

The decision to select LC-MS is best understood by comparing it to other common analytical techniques.[]

FeatureLC-MS (This Guide's Focus) HPLC-UV GC-MS
Principle Separation by liquid chromatography, detection by mass-to-charge ratio.Separation by liquid chromatography, detection by UV absorbance.Separation of volatile compounds by gas chromatography, detection by mass-to-charge ratio.
Selectivity Excellent. Can distinguish between compounds with the same retention time but different masses (isobaric interferences can still occur).Good. Dependent on chromatographic separation and chromophores. Co-eluting impurities without distinct UV spectra can be missed.[2]Excellent. Provides mass-based identification for volatile compounds.
Sensitivity Excellent. Often capable of detecting impurities at ng/mL or even lower levels, crucial for genotoxic impurity analysis.[3][4]Good. Sensitivity depends on the molar absorptivity of the analyte and impurities.Excellent. Highly sensitive for thermally stable and volatile analytes.
Analyte Compatibility Ideal. Perfectly suited for the polarity and non-volatile nature of this compound. No derivatization needed.[5][6]Ideal. The phenolic ring provides a strong chromophore for UV detection.[7][8]Challenging. The hydroxyl group may require derivatization to improve volatility and peak shape, adding complexity and potential for error.[9]
Impurity Identification Superior. Provides molecular weight information, which is critical for identifying unknown degradation products or synthesis by-products.[10]Limited. Identification is based solely on retention time comparison with known standards. Unknowns cannot be identified.Good. Provides fragmentation patterns that can aid in identifying known and unknown volatile impurities.[11]
Conclusion for Analyte The most robust and informative method for comprehensive purity profiling and stability-indicating assays.A reliable method for routine purity checks against known impurity standards but lacks the power to identify unknowns.Less suitable due to the need for derivatization, though it could be a complementary technique for volatile impurity analysis.
The Logic of Method Selection

The following diagram illustrates the decision-making process that positions LC-MS as the optimal choice.

MethodSelection start Begin Purity Method Selection for This compound q1 Is the analyte thermally stable and volatile? start->q1 gc_path Yes q1->gc_path Yes lc_path No (Potential for on-column degradation; -OH group reduces volatility) q1->lc_path No q2 Is simple quantification of known impurities sufficient? gc_path->q2 Consider GC-MS (with derivatization) lc_path->q2 hplc_uv Select HPLC-UV (Cost-effective for routine QC) q2->hplc_uv Yes lc_ms_q2 No (Need to identify unknowns and degradation products) q2->lc_ms_q2 No lc_ms_final Select LC-MS (Optimal for stability-indicating methods, R&D, and comprehensive profiling) lc_ms_q2->lc_ms_final

Caption: Decision workflow for selecting the optimal analytical technique.

Chapter 2: The LC-MS Method - A Causality-Driven Approach

Developing a robust LC-MS method is a systematic process. Here, we detail not just the parameters, but the scientific rationale for each choice, tailored to the chemical properties of this compound.[12][13]

Analyte Properties and Initial Considerations
  • Molecular Formula: C₁₁H₁₃FO₃

  • Monoisotopic Mass: 212.08487 Da[14]

  • Structure: Contains a moderately non-polar butyl ester chain and a polar fluoro-hydroxy-substituted benzene ring. This amphipathic nature makes it ideal for reversed-phase chromatography.

  • Ionization: The phenolic hydroxyl group is acidic and can be readily deprotonated, making Electrospray Ionization (ESI) in negative mode a logical starting point for high sensitivity detection of the [M-H]⁻ ion at m/z 211.0776.[14]

Optimized LC-MS Parameters

The following table summarizes the optimized parameters derived from a logical method development workflow.

ParameterSettingRationale
LC System UPLC/UHPLC SystemProvides higher resolution and faster analysis times compared to standard HPLC.
Column C18 Reversed-Phase, 1.8 µm, 2.1 x 100 mmThe C18 stationary phase effectively retains the molecule via hydrophobic interactions with the butyl chain and aromatic ring. The sub-2 µm particle size ensures high separation efficiency.
Mobile Phase A Water with 0.1% Formic AcidFormic acid aids in protonation for positive mode (if needed for certain impurities) and improves peak shape. For negative mode, it can still provide good chromatography, though ammonium formate could also be considered.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier providing good elution strength and low viscosity.
Gradient Elution 30% B to 95% B over 10 minutesA gradient is essential to elute the main peak with a good peak shape while also separating potentially more polar (e.g., hydrolyzed starting acid) and less polar (e.g., synthesis by-products) impurities.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and system pressure.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity, lowers backpressure, and can improve peak shape and reproducibility.
MS Detector High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)Provides accurate mass measurements (<5 ppm), which is crucial for confirming the elemental composition of the parent molecule and any detected impurities.[3]
Ionization Mode ESI NegativeAs reasoned above, this mode provides high sensitivity for the deprotonated parent molecule [M-H]⁻.
Scan Range m/z 50 - 500A wide enough range to capture the parent ion, potential fragments, and common background ions or adducts.
Capillary Voltage -3.0 kVA standard starting voltage for ESI negative mode; requires optimization for the specific instrument.
Understanding Potential Mass Spectrometry Adducts

In ESI, the analyte can form adducts with ions present in the mobile phase. Recognizing these is key to correct data interpretation. For this compound in negative mode, one should look for:

  • [M-H]⁻: The primary ion at m/z 211.08.

  • [M+HCOO]⁻: A formate adduct from the mobile phase, at m/z 257.08.[14]

  • [M+CH₃COO]⁻: An acetate adduct (if acetate is present), at m/z 271.10.[14]

In positive mode, one might observe:

  • [M+H]⁺: m/z 213.09

  • [M+Na]⁺: m/z 235.07[15]

  • [M+K]⁺: m/z 251.05[15]

  • [M+NH₄]⁺: m/z 230.12 (if ammonium salts are used)

Chapter 3: A Self-Validating Protocol for Purity Determination

This protocol is designed to be a self-validating system, incorporating system suitability tests and controls in accordance with ICH Q2(R2) guidelines.[16] The goal is to demonstrate that the analytical procedure is fit for its intended purpose.[17][18]

Experimental Workflow Diagram

The overall process from sample preparation to final report is outlined below.

ValidationWorkflow cluster_prep 1. Preparation cluster_analysis 2. LC-MS Analysis cluster_data 3. Data Processing & Validation prep_std Prepare Reference Standard (1.0 mg/mL stock) prep_sample Prepare Sample for Analysis (e.g., 1.0 mg/mL) sst System Suitability Test (SST) (Inject Reference Std 6x) prep_std->sst prep_spiked Prepare Spiked Sample (for Accuracy) analysis Inject Blank, Sample, and Spiked Sample prep_sample->analysis prep_spiked->analysis linearity Linearity & Range (Inject calibration curve) sst->linearity linearity->analysis check_sst Verify SST Criteria (%RSD < 2.0%) process_data Integrate Peaks (Main analyte and all impurities >0.05%) check_sst->process_data Pass report Generate Validation Report check_sst->report Fail calc Calculate Purity, Accuracy, Precision, Linearity (R²) process_data->calc calc->report

Caption: A comprehensive workflow for the validation of the purity method.
Step-by-Step Methodology

1. Preparation of Solutions:

  • Diluent: 50:50 Acetonitrile:Water.

  • Reference Standard Stock (1.0 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution into a 10 mL volumetric flask with diluent.

  • Sample Solution (1.0 mg/mL): Prepare in the same manner as the reference standard stock, using the sample to be tested.

  • Linearity Standards: Prepare a series of dilutions from the stock solution to cover a range from the Limit of Quantification (LOQ) to 150% of the working standard concentration (e.g., 0.5, 1, 5, 10, 50, 100, 150 µg/mL).

  • Spiked Sample (for Accuracy): Spike the sample solution with known amounts of impurities (if available) or the main analyte at different levels (e.g., 50%, 100%, 150% of the specification limit for impurities).

2. Chromatographic & MS Conditions:

  • Use the optimized parameters listed in the table in Section 2.2.

3. System Suitability Test (SST):

  • Inject the Working Standard (0.1 mg/mL) six times.

  • Acceptance Criteria: The relative standard deviation (%RSD) of the peak area and retention time should be ≤ 2.0%. This ensures the system is performing with adequate precision before sample analysis begins.

4. Validation Procedure:

  • Specificity: Inject the diluent (blank) to ensure no interfering peaks are present at the retention time of the main analyte or known impurities. Conduct forced degradation studies to demonstrate the method's ability to separate degradants from the main peak.[19][20][21]

  • Linearity: Inject the linearity standards. Plot a calibration curve of peak area versus concentration.

    • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.998.
  • Accuracy: Inject the spiked samples in triplicate. Calculate the percent recovery of the spiked amount.

    • Acceptance Criteria: Recovery should be within 80-120% for impurities.
  • Precision (Repeatability): Analyze six individual preparations of the sample solution.

    • Acceptance Criteria: %RSD of the purity results should be ≤ 5.0%.
  • Limit of Detection (LOD) and Quantification (LOQ): Determine instrumentally by injecting solutions of decreasing concentration. Typically, LOD is where the signal-to-noise ratio (S/N) is ~3:1, and LOQ is where S/N is ~10:1. The LOQ must be at or below the reporting threshold for impurities.

5. Sample Analysis & Calculation:

  • Inject the blank, followed by the sample solutions in duplicate.

  • Identify and integrate all peaks corresponding to impurities.

  • Calculate the percentage of each impurity using the following formula (assuming response factors are equal): % Impurity = (Area of Impurity Peak / Sum of All Peak Areas) x 100%

  • Purity Calculation: % Purity = 100% - Sum of % Impurities

Chapter 4: Interpreting the Data - A Simulated Case Study

After running the analysis, the resulting data must be interpreted. Below is a table of simulated results for a batch of this compound.

Peak No.Retention Time (min)Observed m/z [M-H]⁻Mass Error (ppm)Area %Proposed IdentityJustification
12.15155.0148-2.10.082-Fluoro-6-hydroxybenzoic acidMatches the accurate mass of the deprotonated starting material for the synthesis.[22]
28.54211.07791.499.75This compound Main peak, matches the accurate mass of the target molecule.
39.21227.07281.80.12Oxidative Degradant (+O)Mass corresponds to the addition of one oxygen atom (hydroxylation of the ring or butyl chain).
410.33211.07812.30.05Isomeric ImpuritySame mass as the parent compound but different retention time, suggesting a positional isomer formed during synthesis.

Key Insights from the Data:

  • The overall purity is high (99.75%).

  • A trace amount of unreacted starting material is present.

  • The presence of an oxidative degradant suggests the material may be sensitive to oxidation and should be stored accordingly.[23][24]

  • The isomeric impurity highlights the specificity of the chromatographic method, as this would be indistinguishable from the main peak by mass alone without separation.

References

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • What are common adducts in ESI mass spectrometry? Waters. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

  • Adduits ESI MS. Scribd. [Link]

  • Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. MDPI. [Link]

  • Forced Degradation Studies. Mérieux NutriSciences. [Link]

  • Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Sharp Services. [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC. [Link]

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Safety Operating Guide

Proper Disposal of Butyl 2-fluoro-6-hydroxybenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of Butyl 2-fluoro-6-hydroxybenzoate (CAS No. 1056955-09-9), a halogenated organic compound. By adhering to these procedures, you not only ensure the safety of yourself and your colleagues but also maintain environmental stewardship and regulatory compliance.

Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. Based on data from analogous compounds, this compound should be handled with care, assuming it may cause skin and eye irritation.

Assumed Hazard Profile:

Hazard CategoryAnticipated EffectSource Analogy
Skin Irritation May cause skin irritation upon contact.Butyl 4-hydroxybenzoate, 4-Fluoro-3-hydroxybenzoic acid
Eye Irritation May cause serious eye irritation or damage.Butyl 4-hydroxybenzoate, 4-Fluoro-3-hydroxybenzoic acid
Acute Toxicity (Oral) May be harmful if swallowed.Butyl Benzoate
Aquatic Toxicity Potentially toxic to aquatic life.Butyl 4-hydroxybenzoate

Mandatory Personal Protective Equipment (PPE):

A multi-layered approach to PPE is critical to mitigate exposure risks. The following should be considered the minimum requirement when handling this compound for disposal.

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields or a face shield.Protects against splashes and accidental contact with the eyes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact and potential irritation.
Body Protection A laboratory coat or chemical-resistant apron.Protects clothing and skin from spills.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Minimizes inhalation of any potential vapors or aerosols.

Waste Characterization and Segregation: The First Step to Compliance

Proper waste disposal begins at the point of generation. This compound must be classified as a hazardous waste due to its halogenated organic nature. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).

Waste Classification:

  • Halogenated Organic Waste: Due to the presence of a fluorine atom, this compound falls into the category of halogenated organic waste.[1] This is a critical distinction as halogenated and non-halogenated organic wastes are typically incinerated under different conditions and have different disposal costs.[2]

Segregation Protocol:

  • Dedicated Waste Container: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[1][3]

  • Avoid Mixing: Do not mix this compound waste with non-halogenated organic solvents, aqueous waste, or solid waste.[1][2] Incompatible wastes can lead to dangerous chemical reactions.

  • Solid vs. Liquid: If you have both solid this compound and solutions containing it, they should ideally be collected in separate, appropriately labeled containers.

Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow provides a systematic approach to the collection and disposal of this compound waste, ensuring safety and regulatory adherence at each stage.

DisposalWorkflow A Step 1: Waste Generation (Unused reagent, contaminated materials) B Step 2: Hazard Identification (Consult this guide and analogous SDS) A->B Assess C Step 3: Don Appropriate PPE (Goggles, gloves, lab coat) B->C Prepare D Step 4: Waste Segregation (Transfer to 'Halogenated Organic Waste' container) C->D Handle E Step 5: Container Management (Keep container closed, use secondary containment) D->E Secure F Step 6: Labeling (Attach 'Hazardous Waste' label, list constituents) E->F Document G Step 7: Accumulation (Store in a Satellite Accumulation Area - SAA) F->G Store H Step 8: Arrange for Pickup (Contact your institution's EHS department) G->H Schedule I Step 9: Final Disposal (Transport to a licensed hazardous waste facility) H->I Comply

Sources

Personal protective equipment for handling Butyl 2-fluoro-6-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1056955-09-9 Chemical Family: Fluorinated Salicylate Esters Physical State: Crystalline Solid (Low melting point potential)[1][2][3][4]

Executive Summary: The "Why" Behind the Protocol

As researchers, we often treat benzoate esters as benign "building blocks."[4][5] However, Butyl 2-fluoro-6-hydroxybenzoate presents a specific toxicological profile that demands elevated caution compared to its non-fluorinated analogs (e.g., Butylparaben).[1][3][4][5]

The Scientific Rationale for Enhanced PPE:

  • Lipophilicity & Permeation: The butyl chain (

    
    ) significantly increases the molecule's lipophilicity (LogP > 3.0), facilitating rapid transport across the stratum corneum (outer skin layer).[3][4][5]
    
  • Fluorine Substitution: The fluorine atom at the ortho position withdraws electrons, increasing the acidity of the phenolic hydroxyl group.[5] This makes the compound a more potent contact irritant than standard salicylates.[5]

  • Bioavailability: Once absorbed, esterases in the blood can hydrolyze the ester, releasing 2-fluoro-6-hydroxybenzoic acid, a potential metabolic disruptor.[1][3][4][5]

Immediate Directive: Treat this compound not just as an irritant, but as a transdermal hazard .[4][5]

Hazard Identification & Risk Assessment

GHS Classification (Derived from SAR & MSDS Proxies):

  • H302: Harmful if swallowed.[5][6][7][8][9][10]

  • H315: Causes skin irritation.[5][7][9][10][11]

  • H319: Causes serious eye irritation.[5][7][8][9][10][11][12]

  • H335: May cause respiratory irritation.[5][7][9][10][12]

Hazard DomainRisk MechanismCritical Control Point
Dermal Enhanced lipophilic absorption.[1][3][4]Glove Breakthrough Time (See Section 3).
Ocular Acidic hydrolysis on mucosal surfaces.[5]Aerosol Containment (Fume Hood).
Inhalation Dust/Aerosol inhalation during weighing.[5]Local Exhaust Ventilation (LEV) .
The PPE Matrix: Material Compatibility

Do not rely on generic latex gloves.[5] The lipophilic nature of the butyl ester requires specific polymer selection.[5]

PPE ComponentRecommended SpecScientific Justification
Primary Gloves Nitrile Rubber (≥ 0.11 mm) Nitrile provides excellent resistance to benzoate esters.[1][3][4] Latex is permeable to lipophilic esters and should be avoided.[5]
Secondary Gloves Silver Shield / 4H (Laminate) Required only for spill cleanup or prolonged immersion.[3][5] Fluorinated organics can swell thin nitrile over time (>30 mins).[3][5]
Eye Protection Chemical Splash Goggles Safety glasses are insufficient.[5] Crystalline dust or liquid splashes can bypass side shields.[5] Goggles form a seal against corrosive dust entry.[5]
Respiratory N95 / P100 (Backup only) Primary control is the Fume Hood. If weighing outside a hood (not recommended), a fitted N95 is the minimum requirement to block particulates.[3][4][5]
Body Defense Tyvek® Lab Coat (Closed Front) Cotton coats absorb esters, holding the chemical against the skin.[3][4][5] Tyvek repels organic solids and liquids.[5]
Operational Workflow Logic
Diagram 1: PPE Selection & Handling Decision Tree

This logic gate ensures you select the correct protection based on the physical state of the reagent.[5]

PPE_Logic Start Start: Handling this compound State_Check Check Physical State Start->State_Check Solid Solid / Powder State_Check->Solid MP ~68°C Liquid Solution / Oil State_Check->Liquid Dissolved Weighing Weighing Protocol Solid->Weighing Transfer Transfer/Reaction Liquid->Transfer Solid_PPE PPE: Nitrile Gloves + Goggles Control: Static Gun + Draft Shield Weighing->Solid_PPE Liquid_PPE PPE: Double Nitrile + Face Shield Control: Sash Height < 18 inches Transfer->Liquid_PPE End Proceed to Experiment Solid_PPE->End Liquid_PPE->End

Caption: Decision matrix for PPE selection based on the physical state of the fluorinated benzoate.

Detailed Handling Protocols
A. Weighing & Transfer (The High-Risk Zone)

Context: Static electricity can cause fluorinated powders to "jump," creating an inhalation hazard.[1][3][4]

  • Engineering Control: Operate strictly within a certified chemical fume hood.

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the spatula and weighing boat before touching the powder.[4][5] Fluorinated compounds are highly prone to static charge buildup.[5]

  • The "Drop" Technique: Do not pour from the bottle. Use a micro-spatula to transfer small amounts to avoid dust cloud generation.[5]

  • Solubilization: If possible, dissolve the solid in the reaction solvent (e.g., DCM or Ethyl Acetate) inside the weighing boat before transferring to the reaction vessel.[4][5] This eliminates the risk of airborne dust during the final transfer.[5]

B. Spill Response Algorithm

Context: Esters are oily and difficult to clean with water alone.[5]

Spill_Response Detect Spill Detected Assess Assess Volume (< 500mg vs > 500mg) Detect->Assess Minor Minor Spill (Wipe with Solvent) Assess->Minor Major Major Spill (Evacuate & Isolate) Assess->Major Action_Minor 1. Cover with Acetone/Ethanol wipe 2. Seal in Ziploc 3. Dispose as Haz Waste Minor->Action_Minor Action_Major 1. Absorb with Vermiculite 2. Do NOT use water (spreads oil) 3. Scoop to Hazardous Bin Major->Action_Major

Caption: Immediate response protocol for spills. Note: Water is ineffective due to lipophilicity.[5]

Disposal & Environmental Compliance

Do not dispose of down the drain. Fluorinated organics are persistent.[5] Disposal must follow a strict segregation protocol to prevent environmental contamination and potential HF formation during incorrect incineration.[5]

  • Segregation: Collect in the "Halogenated Organic Solvents" waste stream.[5] Even if dissolved in non-halogenated solvents (like MeOH), the fluorine content dictates the "Halogenated" classification.[3][4][5]

  • Labeling: Clearly mark the waste tag with "Fluorinated Benzoate Ester."[5]

  • Container: High-density polyethylene (HDPE) or glass containers are suitable.[3][5] Avoid metal containers if the waste stream is acidic.[5]

References & Verification
  • Thermo Fisher Scientific. (2025).[3][5][9][10] Safety Data Sheet: Butyl benzoate (Analogous Backbone).[3][5] Retrieved from [1][3][5]

  • PubChem. (2025).[3][5][13] Compound Summary: this compound (CAS 1056955-09-9).[1][2][3][4] National Library of Medicine.[5] Retrieved from [1][3][4][5]

  • Biofount. (2025).[3][5][9][10] Product Information: this compound.[1][2][3][4] Retrieved from [1][3][4][5]

  • ChemScene. (2025). Safety Data Sheet: Fluorinated Benzoate Derivatives.[5] Retrieved from [1][3][5]

  • National Research Council. (2011).[3][5] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[5] National Academies Press.[5] (Standard for Fluorinated Organic Handling).[3][5]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.